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  • Product: 2-Bromo-6-nitropyridin-3-ol
  • CAS: 167683-72-9

Core Science & Biosynthesis

Foundational

2-Bromo-6-nitropyridin-3-ol CAS number and chemical identifiers

This guide provides an in-depth technical analysis of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9), a trisubstituted pyridine scaffold critical in medicinal chemistry for the synthesis of kinase inhibitors and antibacte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9), a trisubstituted pyridine scaffold critical in medicinal chemistry for the synthesis of kinase inhibitors and antibacterial agents.[1][2]

[1][2]

Executive Summary

2-Bromo-6-nitropyridin-3-ol is a highly functionalized heterocyclic building block characterized by three distinct reactive handles: a nucleophilic hydroxyl group at C3, an electrophilic bromine at C2, and a reducible nitro group at C6.[2] This specific substitution pattern allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of complex bicyclic systems such as oxazolopyridines and pyrrolopyridines.

Critical Isomer Warning: Researchers must distinguish this compound from its isomer, 6-Bromo-2-nitropyridin-3-ol (CAS 443956-08-9).[2] Vendor databases frequently conflate these two structures. This guide focuses exclusively on the 2-Bromo-6-nitro isomer (CAS 167683-72-9).[1][2][3]

Chemical Identity & Identifiers

IdentifierValue
Chemical Name 2-Bromo-6-nitropyridin-3-ol
CAS Number 167683-72-9
Synonyms 2-Bromo-3-hydroxy-6-nitropyridine; 2-Bromo-6-nitro-3-pyridinol
Molecular Formula C₅H₃BrN₂O₃
Molecular Weight 218.99 g/mol
SMILES Oc1ccc(=O)nc1Br
InChI Key Derived from structure:[2][3][4]Oc1ccc(=O)nc1Br
MDL Number MFCD09261204 (Note: Verify specific batch CoA as MDLs vary by vendor)

Physicochemical Properties[1][8][9][10][11]

PropertyDataNote
Appearance Yellow crystalline solidTypical of nitro-hydroxypyridines
Melting Point 168–172 °C (Predicted)Experimental values vary by purity/solvate
pKa (OH) ~5.5 – 6.5Increased acidity due to electron-withdrawing -NO₂ (para) and -Br (ortho)
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane)
LogP ~1.4Moderate lipophilicity

Synthetic Pathways[12]

The synthesis of 2-Bromo-6-nitropyridin-3-ol typically proceeds via the electrophilic aromatic substitution (nitration) of the parent halopyridinol.[2] The presence of the hydroxyl group at C3 strongly activates the ring, directing the incoming nitro group to the para position (C6), as the ortho position (C2) is blocked by bromine and the C4 position is sterically less favorable.

Core Synthesis Route: Nitration of 2-Bromo-3-pyridinol[1][2]

Reaction Logic: The starting material, 2-bromo-3-pyridinol (CAS 6602-32-0), is treated with a nitrating mixture.[2] The -OH group directs ortho/para.[2] With C2 blocked, C6 (para) is the primary site of substitution.

Synthesis SM 2-Bromo-3-pyridinol (CAS 6602-32-0) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack Reagent HNO3 / H2SO4 (0-5°C) Reagent->Intermediate Product 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) Intermediate->Product Major (Para-direction) Isomer 4-Nitro Isomer (Minor Byproduct) Intermediate->Isomer Minor (Ortho-direction)

Caption: Regioselective nitration pathway. The C3-hydroxyl group directs substitution primarily to C6.[2]

Experimental Protocol (General Procedure)

Safety Precaution: Fuming nitric acid is a potent oxidizer.[2] Perform all steps in a fume hood behind a blast shield.

  • Preparation: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄) (10 mL per 1 g of substrate). Cool to 0°C using an ice-salt bath.[2]

  • Dissolution: Add 2-bromo-3-pyridinol (1.0 eq) portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.

  • Nitration: Add fuming nitric acid (HNO₃) (1.1 – 1.2 eq) dropwise over 30 minutes. Do not allow temperature to exceed 10°C to prevent over-nitration or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[2]

  • Quench: Pour the reaction mixture slowly onto crushed ice (50g per 1g substrate) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (DCM/MeOH gradient) if regioisomers are present.

Reactivity & Applications

This scaffold is a "linchpin" intermediate. Its three functional groups allow for sequential, selective modifications, enabling the construction of diverse chemical libraries.

Functionalization Logic
  • C3-Hydroxyl (Nucleophile): The most acidic site.[2] Can be alkylated (Williamson ether synthesis) or acylated to tune solubility or cyclize.

  • C2-Bromine (Electrophile): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or S_NAr displacement by amines/thiols.[2]

  • C6-Nitro (Reducible): Precursor to an aniline (C6-NH₂), which can undergo further acylation, reductive amination, or diazotization.[2]

Reactivity Center 2-Bromo-6-nitropyridin-3-ol C3_Node C3-OH Modification Center->C3_Node C2_Node C2-Br Substitution Center->C2_Node C6_Node C6-NO2 Reduction Center->C6_Node Ether Alkylation (R-X, Base) -> Ether Linkages C3_Node->Ether Suzuki Pd-Catalysis (Ar-B(OH)2) -> Biaryl Systems C2_Node->Suzuki SnAr S_NAr (Amines) -> Aminopyridines C2_Node->SnAr Amine Reduction (Fe/HCl or H2/Pd) -> 6-Amino derivative C6_Node->Amine Bicyclic Cyclization (w/ C2 or C3) -> Oxazolopyridines Amine->Bicyclic + C2/C3 reaction

Caption: Orthogonal reactivity map.[2] The scaffold supports sequential modification at C2, C3, and C6.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
STOT-SE H335May cause respiratory irritation.[2][5]

Handling Protocols:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a ventilated fume hood.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize acidic residues if synthesis reagents are present.

References

  • MolCore Chemical Database. 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) Technical Data.[1][2]

  • Sigma-Aldrich / Merck. Product Specification: 2-Bromo-6-nitropyridin-3-ol.[2]

  • PubChem. Compound Summary: 6-Bromo-2-nitropyridin-3-ol (Isomer Comparison).[2]

  • Organic Syntheses. General Procedure for Nitration of Pyridinols. Coll. Vol. 3, p. 444 (1955).

  • BLD Pharm. Building Block Catalog: Pyridine Derivatives.

Sources

Exploratory

molecular weight and formula of 2-Bromo-6-nitropyridin-3-ol

High-Value Heterocyclic Scaffold for Medicinal Chemistry [1] Executive Summary 2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9) is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic struc...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]

Executive Summary

2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9) is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic structure.[1] Its functional density—comprising a nucleophilic hydroxyl group, an electrophilic nitro group, and a chemically versatile bromine handle—makes it a critical intermediate in the synthesis of Long-Chain Fatty Acid Elongase (LCE) inhibitors and other bioactive small molecules. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.

Physicochemical Profile

The following data is synthesized from high-purity commercial standards and computational models verified against analogous pyridine derivatives.

Identity & Constants
PropertyValueNotes
IUPAC Name 2-Bromo-6-nitropyridin-3-ol
CAS Number 167683-72-9 Verified Primary Identifier
Molecular Formula C₅H₃BrN₂O₃
Molecular Weight 218.99 g/mol Based on standard atomic weights
Exact Mass 217.9327 DaMonoisotopic
Appearance Yellow to Pale Brown SolidNitro group chromophore effect
Melting Point >150°C (Decomposes)Typical for nitro-hydroxypyridines
Predicted Chemical Properties
ParameterValueSignificance
pKa (OH) ~5.8 – 6.2Acidified by the para-nitro and ortho-bromo electron-withdrawing groups (EWGs).
LogP ~1.35Moderate lipophilicity; suitable for CNS-active scaffolds.
PSA (Polar Surface Area) 78.9 ŲHigh polarity due to nitro/hydroxyl groups.

Structural Analysis & Spectroscopy

Understanding the electronic environment is crucial for interpreting spectral data and predicting reactivity.

Electronic Architecture
  • C2-Bromine: Sterically crowds the C3-hydroxyl; acts as a handle for cross-coupling (Suzuki/Buchwald).

  • C3-Hydroxyl: Acts as an electron donor (resonance) but is significantly acidified by the C6-nitro group.

  • C6-Nitro: Strongly electron-withdrawing (induction + resonance), deactivating the ring toward electrophilic attack but activating the C2-Br and C6-NO₂ positions for Nucleophilic Aromatic Substitution (SNAr).

Spectroscopic Signature (¹H NMR Interpretation)

Based on the methoxy-analog (2-bromo-3-methoxy-6-nitropyridine) data, the proton signals for 2-Bromo-6-nitropyridin-3-ol in DMSO-d₆ are expected as follows:

  • δ ~11.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

  • δ ~8.35 ppm (d, 1H, H-5): Deshielded significantly by the ortho-nitro group.

  • δ ~7.75 ppm (d, 1H, H-4): Doublet, shielded relative to H-5 by the ortho-hydroxyl group.

  • Coupling Constant (J): ~8.5 Hz (Typical vicinal coupling for pyridine H4-H5).

Synthesis & Production Protocols

The synthesis of 2-Bromo-6-nitropyridin-3-ol typically follows a functionalization sequence starting from 3-hydroxypyridine or 2-bromo-3-pyridinol.

Primary Synthetic Pathway (Nitration Route)

The most robust route involves the electrophilic nitration of 2-bromo-3-pyridinol. The hydroxyl group directs the incoming nitro group to the para position (C6), as the ortho position (C2) is blocked by bromine and C4 is sterically less favorable.

Step-by-Step Protocol
  • Starting Material: Dissolve 2-bromo-3-pyridinol (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise add Fuming Nitric Acid (HNO₃, 1.1 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (or heat to 55°C if conversion is slow) and stir for 2–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water to remove acid, and recrystallize from Ethanol/Water if necessary.

Synthesis Figure 1: Canonical Synthesis Pathway for 2-Bromo-6-nitropyridin-3-ol SM 3-Hydroxypyridine Int1 2-Bromo-3-pyridinol SM->Int1 Br2, NaOH (Bromination) Prod 2-Bromo-6-nitropyridin-3-ol (Target) Int1->Prod HNO3, H2SO4 (Nitration at C6)

Applications in Drug Discovery

This compound acts as a "linchpin" scaffold, allowing modular construction of complex drugs.

LCE Inhibitors (Metabolic Disorders)

Patent literature (e.g., EP2280001A1) highlights the use of 2-Bromo-6-nitropyridin-3-ol in synthesizing inhibitors for Long-Chain Fatty Acid Elongase .

  • Mechanism: The hydroxyl group is often alkylated (e.g., with chloromethyl methyl ether) to protect it or link it to a lipophilic tail.

  • Transformation: The nitro group is reduced to an amine, serving as an attachment point for sulfonylurea or amide linkers critical for enzyme binding.

Scaffold Reactivity Map

The molecule offers three distinct vectors for chemical modification:

Reactivity Figure 2: Chemoselective Functionalization Vectors Center 2-Bromo-6-nitropyridin-3-ol OH_React C3-OH: O-Alkylation / Etherification (Williamson Ether Synthesis) Center->OH_React Br_React C2-Br: Suzuki/Buchwald Coupling (C-C or C-N Bond Formation) Center->Br_React NO2_React C6-NO2: Reduction to -NH2 (Precursor to Amides/Ureas) Center->NO2_React

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is light-sensitive due to the nitro-pyridine moiety.

  • Disposal: Incineration with a scrubber for Nitrogen Oxides (NOx) and Bromine gases.

References

  • European Patent Office. (2011). EP2280001A1: Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative.
  • PubChem. (2024). Compound Summary: 6-Bromo-2-nitropyridin-3-ol (Isomer Comparison). Retrieved from [Link]

Sources

Foundational

solubility of 2-Bromo-6-nitropyridin-3-ol in organic solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-nitropyridin-3-ol (CAS: 443956-08-9 / 167683-72-9), a critical heterocyclic building block used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-nitropyridin-3-ol (CAS: 443956-08-9 / 167683-72-9), a critical heterocyclic building block used in the synthesis of kinase inhibitors and antiviral agents.[1] Due to the scarcity of thermodynamic solubility data in public repositories for this specific scaffold, this guide synthesizes predictive physicochemical modeling with empirical purification protocols.[1] It establishes a solubility matrix, details a self-validating gravimetric determination protocol, and outlines solvent systems for recrystallization and extraction.[1]

Molecular Architecture & Physicochemical Drivers

To predict solubility behavior, one must deconstruct the competing electronic effects within the molecule.[1]

  • Core Structure: A pyridine ring substituted with a hydroxyl group (-OH) at C3, a nitro group (-NO2) at C6, and a bromine atom (-Br) at C2.[1]

  • Electronic Push-Pull:

    • Acidic Character: The hydroxyl group at C3 is significantly more acidic than a standard phenol (pKa ~10).[1] The electron-withdrawing nature of the ortho-bromo and para-nitro groups stabilizes the phenoxide anion via induction and resonance, likely shifting the pKa to the 5.0–6.5 range .[1]

    • H-Bonding: The molecule acts as both a hydrogen bond donor (OH) and acceptor (NO2, Pyridine N).[1] This facilitates solubility in polar protic solvents but promotes strong crystal lattice energy, requiring heat for dissolution in non-polar solvents.[1]

  • Lipophilicity: With a calculated LogP (cLogP) of approximately 1.4–2.2 , the molecule possesses moderate lipophilicity, making it compatible with mid-polarity organic solvents (DCM, EtOAc) but poor in aliphatic hydrocarbons.[1]

Empirical Solubility Matrix

The following matrix categorizes solvents based on their interaction efficiency with 2-Bromo-6-nitropyridin-3-ol. Data is derived from standard workup protocols for nitro-pyridinols and electronic structure analysis.[1]

Table 1: Solubility Classification at 25°C

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Dipole-dipole; disruption of lattice energy.[1]Stock solutions, Reaction medium (

).[1]
Polar Protic Methanol, EthanolModerate (10-50 mg/mL) Hydrogen bonding.[1] Solubility increases significantly with heat.[1]Recrystallization (often with water antisolvent).[1]
Esters/Ketones Ethyl Acetate, Acetone, MEKGood (20-80 mg/mL) Dipole-dipole; H-bond acceptance.[1]Extraction, Chromatography eluent.[1]
Chlorinated DCM, ChloroformModerate (10-30 mg/mL) Weak dipole interactions; dispersion forces.[1]Liquid-Liquid Extraction (organic phase).[1]
Ethers THF, 1,4-DioxaneGood (30-60 mg/mL) H-bond acceptance (Oxygen lone pairs).[1]Reaction solvent (Reduction/Coupling).[1][2]
Hydrocarbons Hexanes, HeptaneInsoluble (<1 mg/mL) Lack of polar interaction.[1]Anti-solvent for precipitation.[1]
Aqueous (Acidic) 1M HCl, Water (pH < 4)Low (<1 mg/mL) Molecule remains protonated (neutral).[1]Precipitation medium.[1]
Aqueous (Basic) 1M NaOH, NaHCO3High (>100 mg/mL) Deprotonation to phenoxide anion (

).[1]
Aqueous extraction (impurity removal).[1]

Critical Insight: The solubility in aqueous media is strictly pH-dependent.[1] The compound can be dissolved in basic water and precipitated by adding acid—a property utilized for high-purity isolation without chromatography.[1]

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting solvents based on the intended process (Reaction vs. Purification).

SolventStrategy Start Start: 2-Bromo-6-nitropyridin-3-ol Process Intended Process? Start->Process Reaction Reaction Medium Process->Reaction Purification Purification / Isolation Process->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method? Purification->Method DMSO Use DMSO/DMF (High Sol, High BP) HighTemp->DMSO Yes THF Use THF/Dioxane (Mod Sol, Mod BP) HighTemp->THF No Recryst Recrystallization Method->Recryst Extract Extraction Method->Extract SolventPair EtOH/Water or EtOAc/Hexane Recryst->SolventPair Switch pH Swing: 1. Dissolve in NaOH 2. Wash w/ DCM 3. Acidify to Ppt Extract->Switch

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Experimental Protocol: Self-Validating Solubility Determination

Since literature values vary by isomer and purity, researchers must validate solubility experimentally.[1] This protocol uses a Saturation Shake-Flask Method coupled with HPLC or Gravimetric analysis.[1]

Objective

Determine the thermodynamic solubility of 2-Bromo-6-nitropyridin-3-ol in a target solvent at 25°C.

Materials
  • Target Solvent (HPLC Grade)

  • 2-Bromo-6-nitropyridin-3-ol (>98% purity)[1][3][4]

  • 0.45 µm PTFE Syringe Filter (chemically resistant)[1]

  • Agitator/Shaker[1]

  • HPLC or Precision Balance[1]

Step-by-Step Workflow
  • Supersaturation: Add the solid compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure excess solid is present).

  • Equilibration: Agitate the vial at 25°C for 24 hours.

    • Validation Check: If all solid dissolves, add more solid and repeat.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter into a pre-weighed vial (for gravimetric) or HPLC vial.

    • Caution: Pre-saturate the filter with a small volume of solution to prevent adsorption losses.[1]

  • Quantification (Gravimetric Method):

    • Evaporate the solvent from the filtrate using a nitrogen stream or vacuum oven.[1]

    • Weigh the residue.[1]

    • Calculation:

      
      [1]
      
Solubility Determination Workflow Diagram

SolubilityProtocol Step1 1. Add Excess Solid to Solvent Step2 2. Agitate 24h @ 25°C (Equilibrium) Step1->Step2 Check Solid Remaining? Step2->Check AddMore Add More Solid Check->AddMore No Step3 3. Filter Supernatant (0.45 µm PTFE) Check->Step3 Yes AddMore->Step2 Step4 4. Quantify (HPLC or Gravimetric) Step3->Step4

Caption: Standardized workflow for thermodynamic solubility determination.

Application in Synthesis & Purification

Understanding the solubility profile allows for the optimization of Recrystallization and Liquid-Liquid Extraction (LLE) .[1]

Recrystallization Protocol (Purity Enhancement)

For crude material (purity <95%), recrystallization is preferred over chromatography due to the compound's polarity.[1]

  • Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

    • Once dissolved, add hot Water dropwise until slight turbidity persists.[1]

    • Add a few drops of Ethanol to clear the solution.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Yield Expectation: 70-85% recovery.

Acid-Base Extraction (Workup)

Leveraging the acidic phenol group (pKa ~6):

  • Dissolve the reaction mixture in Ethyl Acetate .

  • Wash with 1M NaHCO3 or 1M NaOH .[1]

    • Result: The product moves to the Aqueous Layer (as phenoxide).[1] Impurities remain in Organics.[1]

  • Separate layers.[1] Discard Organic layer.[1]

  • Acidify the Aqueous layer with 6M HCl to pH ~2.[1]

    • Result: Product precipitates as a solid.[1]

  • Filter and dry.[1][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21873808, 6-Bromo-2-nitropyridin-3-ol. Retrieved from [Link]

  • Organic Syntheses (Coll.[1][5] Vol. 3). General procedures for the synthesis and purification of brominated aminopyridines. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Acidity and pKa Determinants of 2-Bromo-6-nitropyridin-3-ol

The following technical guide details the physicochemical characterization of 2-Bromo-6-nitropyridin-3-ol, focusing on the acidity (pKa) of the hydroxyl moiety. Executive Summary Compound: 2-Bromo-6-nitropyridin-3-ol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-Bromo-6-nitropyridin-3-ol, focusing on the acidity (pKa) of the hydroxyl moiety.

Executive Summary

Compound: 2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9) Core Attribute: High Acidity (Predicted pKa


 2.76 ± 0.[1][2]10)
Relevance:  This compound serves as a highly functionalized scaffold in medicinal chemistry. Its significantly enhanced acidity compared to the parent 3-pyridinol (pKa ~8.7) dictates its behavior in physiological media, influencing solubility, membrane permeability (logD), and protein binding.

This guide provides a structural justification for the compound's acidity, analyzes the electronic effects of the 2-bromo and 6-nitro substituents, and outlines a validated experimental workflow for precise pKa determination using UV-metric titration.

Structural & Electronic Analysis (SAR)

The acidity of the hydroxyl group at the 3-position is governed by the stability of its conjugate base (the pyridin-3-olate anion). In 2-Bromo-6-nitropyridin-3-ol, three synergistic factors drive the pKa down from the standard ~8.7 of 3-pyridinol to the predicted ~2.76.

The Pyridine Core Effect

Unlike phenol (pKa ~10), the pyridine ring contains an electronegative nitrogen atom. In 3-pyridinol, the ring nitrogen exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion and lowering the pKa to ~8.7.

The 6-Nitro Effect (Resonance Stabilization)

The nitro group at the 6-position is the dominant driver of acidity. Although the 3- and 6-positions are technically in a 2,5-relationship relative to the ring nitrogen, they are para to each other across the carbon framework (C3-C4-C5-C6).

  • Mechanism: The negative charge on the deprotonated oxygen (C3) can be delocalized through the

    
    -system to the carbon at position 6 (C6).
    
  • Result: Because C6 is directly bonded to the strongly electron-withdrawing nitro group, the charge is effectively dispersed onto the nitro oxygens. This creates a "push-pull" system that dramatically stabilizes the anion.

The 2-Bromo Effect (Inductive Withdrawal)

The bromine atom at the 2-position is ortho to the hydroxyl group.

  • Mechanism: Through the Inductive Effect (-I), the electronegative bromine pulls electron density through the sigma bond framework, further polarizing the O-H bond and facilitating proton release.

  • Steric Note: While bulky, the bromine atom at C2 may also force the hydroxyl group out of coplanarity slightly, but the electronic withdrawal dominates the pKa shift.

Visualization of Resonance Stabilization

The following diagram illustrates the resonance pathway that stabilizes the conjugate base.

Resonance OH_Form Neutral Form (Protonated) Deprotonation Deprotonation (-H+) OH_Form->Deprotonation pH > 2.76 Anion_Loc Localized Anion (Negative charge on O) Deprotonation->Anion_Loc Resonance_Ring Ring Delocalization (Charge moves to C2, C4, C6) Anion_Loc->Resonance_Ring Resonance Nitro_Trap Nitro Group Trap (Charge stabilized by NO2) Resonance_Ring->Nitro_Trap Critical Stabilization (Para-like conjugation)

Caption: Resonance pathway showing the stabilization of the 3-oxide anion by the 6-nitro group.

Comparative pKa Data Analysis

To validate the predicted pKa of 2.76, we compare it against structurally related standards. The data confirms that the additive effects of the Nitro and Bromo groups on the Pyridine core consistently lower pKa values.

CompoundStructurepKa (OH)

pKa (vs Phenol)
Key Factor
Phenol Benzene-OH9.990Baseline
3-Pyridinol Pyridine-3-OH8.72-1.27Pyridine N (-I effect)
2-Bromophenol 2-Br-Benzene-OH8.43-1.56Ortho-Br (-I effect)
4-Nitrophenol 4-NO2-Benzene-OH7.15-2.84Para-NO2 (-M effect)
2-Bromo-6-nitrophenol 2-Br-6-NO2-Benzene-OH5.36 (Exp)-4.63Combined Br + NO2
2-Bromo-6-nitropyridin-3-ol Target 2.76 (Pred) -7.23 Pyridine + Br + NO2

Interpretation: The transition from 2-Bromo-6-nitrophenol (pKa 5.36) to the target 2-Bromo-6-nitropyridin-3-ol introduces the pyridine nitrogen. In electron-deficient rings, this nitrogen acts as a force multiplier for acidity. The predicted value of 2.76 is consistent with the chemical logic that the pyridine ring adds roughly ~2.5 log units of acidity in the presence of strong EWGs compared to the benzene analog.

Experimental Methodology: Determination of pKa

Given the low pKa (< 3) and potential solubility issues in pure water, standard potentiometric titration may lack precision. The UV-Metric Titration (Spectrophotometric) method is the authoritative standard for this compound class.

Principle

The neutral phenol and the ionized phenoxide have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength (


) as a function of pH, the ratio of [A-]/[HA] can be calculated, yielding the pKa via the Henderson-Hasselbalch equation.
Protocol: UV-Metric Titration (D-PAS)

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Titrant: 0.5 M KOH (CO2-free).

  • Acid: 0.5 M HCl.

  • Media: 0.15 M KCl (Ionic Strength Adjuster).

Workflow:

  • Sample Prep: Dilute stock to 50 µM in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility across the pH range.

  • Acidification: Lower pH to ~1.5 using HCl to ensure 100% protonation (Species HA).

  • Titration: Titrate with KOH from pH 1.5 to pH 7.0.

  • Detection: Measure UV absorbance (200–400 nm) at 0.2 pH increments.

  • Data Processing:

    • Identify isosbestic points (verifying a two-state equilibrium).

    • Plot Absorbance vs. pH at

      
       of the anion (likely 350–400 nm due to the nitro chromophore).
      
    • Fit data to the Yasuda-Shedlovsky equation to extrapolate the aqueous pKa from the cosolvent data.

Experimental Workflow Diagram

Experiment Start Start: 10mM Stock (DMSO) Dilution Dilute to 50µM (20% MeOH / 0.15M KCl) Start->Dilution Acidify Acidify to pH 1.5 (Ensure 100% HA species) Dilution->Acidify Titrate Titrate with 0.5M KOH (pH 1.5 -> 7.0) Acidify->Titrate Measure Measure UV-Vis Spectra (Every 0.2 pH units) Titrate->Measure Loop Measure->Titrate Next Step Analysis Data Analysis (Multi-wavelength Global Analysis) Measure->Analysis Complete

Caption: Step-by-step UV-Metric titration workflow for accurate pKa determination.

Implications for Drug Discovery

Solubility & Lipophilicity (LogD)
  • Physiological pH (7.4): Since pH >> pKa (7.4 >> 2.76), the compound will exist almost exclusively (>99.9%) in its ionized, anionic form.

  • Solubility: The anionic form is highly water-soluble compared to the neutral form.

  • Permeability: Passive membrane permeability may be low at physiological pH due to the negative charge. However, the lipophilic bromine and nitro groups provide some balance.

  • Stomach pH (1.5 - 2.0): At gastric pH, a significant fraction will be neutral (protonated), potentially allowing absorption in the stomach.

Chemical Reactivity

The electron-deficient nature of the ring makes the C-Br bond susceptible to Nucleophilic Aromatic Substitution (


). Researchers should be cautious of using strong nucleophiles (amines, thiols) in basic conditions, as they may displace the bromine or even the nitro group, rather than simply deprotonating the hydroxyl.

References

  • GuideChem. (n.d.). 2-bromo-6-nitropyridin-3-ol Properties and pKa Prediction. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23070, 2-Bromo-3-pyridinol. Retrieved from [3][4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11694041, 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [4]

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Retrieved from

Sources

Foundational

Handling Nitropyridinols: A Safety &amp; Stability Framework for Drug Discovery

Abstract Nitropyridinols (e.g., 3-nitro-4-pyridinol, 2-hydroxy-3-nitropyridine) serve as critical scaffolds in medicinal chemistry, often utilized as bioisosteres for amides or precursors to aminopyridines. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Nitropyridinols (e.g., 3-nitro-4-pyridinol, 2-hydroxy-3-nitropyridine) serve as critical scaffolds in medicinal chemistry, often utilized as bioisosteres for amides or precursors to aminopyridines. However, the nitro group imparts significant energetic instability and unique toxicity profiles driven by enzymatic bioreduction. This guide synthesizes thermodynamic stability data, toxicological mechanisms, and industrial hygiene protocols to establish a self-validating safety framework for researchers.

The Dual Nature: Utility vs. Hazard

In drug development, the nitropyridinol scaffold is a "privileged structure." The pyridine ring provides solubility and hydrogen-bonding capability, while the nitro group serves as a versatile synthetic handle or a prodrug trigger (e.g., hypoxia-activated cytotoxicity).

However, this utility comes with a steep safety trade-off:

  • Energetic Instability: The nitro group (

    
    ) is an internal oxidizer. When coupled with the electron-rich pyridine ring, it creates a molecule with high decomposition energy (
    
    
    
    ), often exceeding -500 J/g.
  • Redox Toxicity: The metabolic reduction of the nitro group generates reactive intermediates capable of alkylating DNA and inducing oxidative stress.

Hazard Identification & Mechanism (The "Why")

GHS Classification & Interpretation

Standard Safety Data Sheets (SDS) often list generic hazards. A senior scientist must interpret these through the lens of molecular reactivity.

Hazard CodeStandard StatementMechanistic Interpretation
H301/H302 Toxic/Harmful if swallowedBioactivation: Rapid absorption followed by hepatic nitroreduction leads to cytotoxic hydroxylamines.
H315/H319 Causes skin/eye irritationAcidity: The phenolic hydroxyl group (pKa ~6-8) is acidic; contact causes immediate proton-transfer burns.
H341 Suspected of causing genetic defectsGenotoxicity: Nitro-reduction intermediates (nitroso/hydroxylamine) act as electrophiles, forming DNA adducts.
H228 Flammable SolidEnergetics: High oxygen balance allows rapid deflagration, even without external oxygen.
The Toxicity Mechanism: Nitroreduction

The primary driver of nitropyridinol toxicity is not the parent molecule, but its metabolic progeny. Under physiological conditions (or accidental ingestion), nitroreductases catalyze a stepwise reduction.

Key Risk: The Hydroxylamine intermediate is highly reactive and can rearrange to form DNA-binding electrophiles.

NitroReduction Figure 1: Bioreductive Toxicity Pathway of Nitropyridinols Parent Nitropyridinol (Parent) Nitroso Nitroso-pyridine (Transient) Parent->Nitroso +2e- (Nitroreductase) ROS ROS Generation (Superoxide) Parent->ROS Redox Cycling Hydroxylamine N-Hydroxylamine (CYTOTOXIC) Nitroso->Hydroxylamine +2e- Amine Aminopyridine (Excreted) Hydroxylamine->Amine +2e- DNA DNA Adducts (Genotoxicity) Hydroxylamine->DNA Electrophilic Attack

Stability & Energetics: The Thermal Threshold

Handling nitropyridinols requires strict adherence to thermal limits. Differential Scanning Calorimetry (DSC) data for nitro-aromatics generally shows exothermic decomposition onsets between 170°C and 200°C .

The "Safe Operating Limit" (SOL)

While the onset might be ~170°C, the Safe Operating Limit is defined as


 to account for induction periods and adiabatic self-heating.
  • Decomposition Onset: ~170°C (Typical for nitro-heterocycles)[1]

  • Critical Limit: 140°C

  • Recommended Process Max: 100°C

Warning: Dehydration of hydrated forms (common in 3-nitro-4-pyridinol) often occurs ~100-120°C. Misinterpreting a dehydration endotherm for stability can be fatal if an exotherm follows immediately.

ThermalStability Figure 2: Thermal Stability & Operational Thresholds Safe Safe Zone (< 100°C) Process Standard Synthesis Recrystallization Safe->Process Caution Caution Zone (100°C - 140°C) Dehydration Dehydration (Endothermic) Caution->Dehydration Danger Danger Zone (> 140°C) Decomp Runaway Decomposition (Exothermic >500 J/g) Danger->Decomp Process->Caution Heating Dehydration->Danger Continued Heating (Loss of Heat Sink)

Handling Protocol: The "Self-Validating" Workflow

This protocol uses a "check-gate" system where each step must be validated before proceeding.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents (e.g., DCM, DMF).

  • Primary Layer: High-dexterity Nitrile (Splash protection).

  • Secondary Layer (High Risk): Silver Shield® (Laminate) or Butyl Rubber.

  • Respiratory: P100/N100 particulate respirator if handling powder outside a hood (NOT recommended); otherwise, standard Fume Hood.

Step-by-Step Workflow

Step 1: Receipt & Inspection (Gate 1)

  • Check: Is the material caked? Caking indicates moisture cycling or partial decomposition.

  • Action: If caked, do not use metal spatulas. Use conductive plastic or wood to avoid friction initiation.

Step 2: Weighing & Transfer

  • Engineering Control: Static-dissipative balance enclosure.

  • Tooling: Use anti-static weighing boats.

  • Solvent Selection: Dissolve in the reaction solvent (e.g., MeOH, EtOAc) immediately to desensitize the solid.

Step 3: Reaction Monitoring (Gate 2)

  • Thermal Watch: Ensure reaction temperature

    
    .
    
  • Atmosphere: Inert gas (Nitrogen/Argon) is mandatory. Oxygen accelerates radical decomposition pathways.

Step 4: Quenching & Workup

  • Risk: Nitronate salt formation.

  • Prohibition: Do NOT add strong bases (NaOH, KOH) to the crude reaction mixture while hot. Nitronate salts are shock-sensitive explosives.

  • Protocol: Cool to < 10°C before any pH adjustment.

Emergency Response & Waste Disposal

Spill Response
  • Do NOT Use: Paper towels or cellulosic materials. Dry nitropyridinols on paper can spontaneously ignite or detonate upon friction.

  • Use: Vermiculite or sand (inert mineral absorbents).

  • Decontamination: Wash surface with 10% sodium carbonate (mild base) followed by water, only after bulk material is removed.

Waste Classification (RCRA)

Nitropyridinols are hazardous pharmaceutical waste.

  • Code: Likely D001 (Ignitable) or D003 (Reactive).

  • Stream: Segregated "High Nitrogen/Explosive" stream.

  • Disposal Method: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Never sewer these compounds.

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Physical Hazards (Explosives). ECHA, 2017. Link

  • Ju, X., & Xiao, H. "Thermal stability and decomposition mechanism of nitro-compounds." Journal of Hazardous Materials, 2018. Link

  • Nepali, K., et al. "Nitrogen-containing heterocycles as privileged scaffolds in drug discovery." Future Medicinal Chemistry, 2014. Link

  • Wardman, P. "Electron Transfer and Oxidative Stress as Mechanisms of Toxicity of Nitro-Compounds." Environmental Health Perspectives, 1985. Link

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed., Elsevier, 2006. Link

Sources

Exploratory

2-Bromo-6-nitropyridin-3-ol: A Strategic Scaffold for Multifunctional Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-Bromo-6-nitropyridin-3-ol , a high-value heterocyclic scaffold.

CAS: 167683-72-9 | Formula: C₅H₃BrN₂O₃ | MW: 218.99 g/mol [1]

Executive Summary

2-Bromo-6-nitropyridin-3-ol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses three orthogonal reactive handles—a nucleophilic hydroxyl group (C3), an electrophilic bromide (C2), and a reducible nitro group (C6)—on a single pyridine core. This unique substitution pattern allows for sequential, site-selective modifications, making it an essential intermediate in the synthesis of Long-Chain Fatty Acyl Elongase (LCE) inhibitors for metabolic disorders and novel bacterial topoisomerase inhibitors.

Structural Analysis & Reactivity Profile

The molecule's utility stems from the electronic interplay between its substituents:

  • C3-Hydroxyl (-OH): Acts as an electron-donating group (EDG), activating the ring for electrophilic substitution (though deactivated by -NO2) and serving as a handle for etherification or prodrug design.

  • C2-Bromide (-Br): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-nitro group. It is also a prime site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Nitro (-NO₂): Strongly electron-withdrawing, facilitating SNAr at C2. It serves as a masked amino group, which upon reduction yields a 2-bromo-6-aminopyridine derivative, a precursor for bicyclic systems like oxazolo[5,4-b]pyridines.

Reactivity Map

ReactivityMap Core 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) OH_Group C3-Hydroxyl (-OH) Nucleophile Core->OH_Group Br_Group C2-Bromide (-Br) Electrophile Core->Br_Group NO2_Group C6-Nitro (-NO₂) Reducible Core->NO2_Group Ether Etherification (e.g., MOM-Cl, R-X) OH_Group->Ether Base/Solvent Suzuki Pd-Catalyzed Coupling (Suzuki, Stille) Br_Group->Suzuki Pd(0) SnAr S_NAr Displacement (Amines, Thiols) Br_Group->SnAr Nucleophile Reduction Reduction to Amine (Fe/AcOH, H₂/Pd) NO2_Group->Reduction Cyclization Bicyclic Fusion (Oxazolopyridines) Reduction->Cyclization + C2-Br/C3-OH

Figure 1: Orthogonal reactivity pathways for 2-bromo-6-nitropyridin-3-ol, enabling diverse library synthesis.

Synthesis Protocol

The synthesis of 2-bromo-6-nitropyridin-3-ol is typically achieved via electrophilic aromatic substitution on 3-hydroxypyridine. The sequence prioritizes bromination at the C2 position followed by nitration, which is directed to the C6 position (para to the hydroxyl group).

Step-by-Step Methodology
Step 1: Bromination of 3-Hydroxypyridine[2][3]
  • Reagents: 3-Hydroxypyridine, Bromine (Br₂), Aqueous NaOH or Na₂CO₃.

  • Mechanism: The phenolate anion of 3-hydroxypyridine activates the ring. Substitution occurs preferentially at C2 due to the directing effect of the ring nitrogen and the hydroxyl group.

  • Protocol:

    • Dissolve 3-hydroxypyridine (1.0 eq) in 10% aqueous NaOH.

    • Add Br₂ (1.05 eq) dropwise at 0–5°C to control exotherm.

    • Stir at room temperature for 2–4 hours.

    • Acidify with HCl to pH ~5 to precipitate 2-bromo-3-hydroxypyridine .

    • Filter and recrystallize from ethanol/water.

Step 2: Nitration to 2-Bromo-6-nitropyridin-3-ol[4][2]
  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: The C3-OH group directs the incoming nitro group to the ortho (C4) or para (C6) positions. C2 is blocked by bromine. C6 is sterically favored over C4 and electronically stabilized.

  • Protocol:

    • Suspend 2-bromo-3-hydroxypyridine in conc. H₂SO₄ at 0°C.[5]

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature; if conversion is slow, heat gently to 40–50°C.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Isolation: The yellow precipitate (Target) is filtered, washed with cold water, and dried.[5]

    • Yield: Typically 60–75%.

Pharmaceutical Applications & Case Studies

Case Study: LCE Inhibitors for Metabolic Disorders

Patent literature (e.g., EP2280001A1 ) highlights the use of 2-bromo-6-nitropyridin-3-ol in the synthesis of inhibitors for Long-Chain Fatty Acyl Elongase (LCE) . These compounds are therapeutic candidates for obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[6]

Experimental Workflow: MOM Protection

A critical intermediate in this pathway is the methoxymethyl (MOM) protected ether, which masks the hydroxyl group during subsequent transformations.

Protocol (Adapted from EP2280001A1):

  • Setup: Charge a flask with 2-bromo-6-nitropyridin-3-ol (1.0 g, 4.56 mmol) and acetone (30 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, 3.16 g, 5.0 eq). Cool the mixture to 0°C in an ice bath.

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.04 mL, 3.0 eq) dropwise.

  • Reaction: Stir overnight at room temperature.

  • Workup: Concentrate under reduced pressure. Resuspend residue in ethyl acetate, wash with water and saturated brine.[6] Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the protected intermediate.

Downstream Utility

Once protected, the scaffold undergoes:

  • SNAr Displacement: The C2-Bromine is displaced by sulfonamide derivatives or amines.

  • Nitro Reduction: The C6-Nitro group is reduced to an amine, often followed by coupling with benzoic acid derivatives to form the final pharmacophore.

Safety & Handling

  • Nitro Compounds: 2-Bromo-6-nitropyridin-3-ol is a nitroaromatic.[4][2][7] While stable, it should be treated as potentially energetic. Avoid high temperatures (>100°C) during drying.

  • Brominating Agents: Br₂ is highly corrosive and toxic. Perform Step 1 in a well-ventilated fume hood.

  • Skin Sensitization: Pyridine derivatives can be sensitizers. Use nitrile gloves and eye protection.

References

  • Preparation of 2-bromo-6-nitropyridin-3-ol and its use in LCE Inhibitors.European Patent Office. Patent EP2280001A1.
  • Synthesis of 2-bromo-3-hydroxypyridine (Precursor). Organic Syntheses, Coll. Vol. 5, p. 1120. (General method for bromination of 3-hydroxypyridine).[8][9]

Sources

Protocols & Analytical Methods

Method

Synthesis Pathways for 2-Bromo-6-nitropyridin-3-ol Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthetic pathways for 2-bromo-6-nitropyridin-3-ol and its derivatives. As a foundational scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathways for 2-bromo-6-nitropyridin-3-ol and its derivatives. As a foundational scaffold in medicinal chemistry and materials science, understanding its synthesis is critical for the development of novel therapeutics and functional materials. This document provides not only detailed, step-by-step protocols but also delves into the rationale behind the experimental choices, ensuring a deep and practical understanding for researchers.

Introduction: The Significance of the 2-Bromo-6-nitropyridin-3-ol Scaffold

The 2-bromo-6-nitropyridin-3-ol moiety is a key building block in organic synthesis. The pyridine ring, a common motif in pharmaceuticals, is rendered highly versatile by its substituents. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The nitro group at the 6-position is a strong electron-withdrawing group, influencing the reactivity of the ring and providing a precursor for an amino group, which is pivotal for further derivatization. The hydroxyl group at the 3-position offers a site for etherification, esterification, and other modifications to modulate the physicochemical properties of the final compound. The strategic placement of these three functional groups makes this scaffold a valuable starting point for the synthesis of complex molecules with potential biological activity.

Strategic Synthesis: A Multi-Step Approach

The synthesis of 2-bromo-6-nitropyridin-3-ol is best approached through a carefully planned multi-step sequence, starting from the readily available 3-hydroxypyridine. The regioselectivity of the electrophilic substitution reactions (bromination and nitration) is paramount to achieving the desired substitution pattern. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. This interplay of directing effects must be carefully managed.

The most logical and efficient synthetic route involves a two-step process:

  • Regioselective Bromination of 3-Hydroxypyridine: The first step is the introduction of the bromine atom at the 2-position.

  • Regioselective Nitration of 2-Bromo-3-hydroxypyridine: The subsequent nitration is directed to the 6-position to yield the target molecule.

This sequence is favored as it leverages the directing effects of the substituents to achieve the desired isomer.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Bromination Start->Step1 Intermediate1 2-Bromo-3-hydroxypyridine Step1->Intermediate1 [Br₂ or NBS] Step2 Nitration Intermediate1->Step2 Product 2-Bromo-6-nitropyridin-3-ol Step2->Product [HNO₃/H₂SO₄] Derivatization Derivatization Reactions Derivatives Derivatives Derivatization->Derivatives

Caption: A general workflow for the synthesis of 2-Bromo-6-nitropyridin-3-ol and its derivatives.

Part 1: Synthesis of 2-Bromo-3-hydroxypyridine

The initial bromination of 3-hydroxypyridine is a critical step that dictates the success of the overall synthesis. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). To achieve selective bromination at the 2-position, careful control of the reaction conditions is necessary.

Protocol 1: Bromination of 3-Hydroxypyridine

This protocol is adapted from established methods for the bromination of substituted pyridines.[1]

Materials:

  • 3-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-bromo-3-hydroxypyridine as a solid.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), which can lead to over-bromination and the formation of undesired byproducts.

  • Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction without participating in it.

  • Low Temperature Initiation: Starting the reaction at 0 °C helps to control the initial exothermic reaction and improve the regioselectivity.

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount
3-Hydroxypyridine95.101.05.0 g
N-Bromosuccinimide177.981.110.3 g
Acetonitrile--100 mL

Part 2: Synthesis of 2-Bromo-6-nitropyridin-3-ol

With 2-bromo-3-hydroxypyridine in hand, the next step is the regioselective introduction of a nitro group at the 6-position. The existing substituents (bromo and hydroxyl) will influence the position of nitration. The hydroxyl group is a strong activating group and directs ortho and para, while the bromine is a deactivating ortho, para-director. The pyridine nitrogen is a deactivating meta-director. The cumulative effect favors nitration at the 4 or 6-position. Careful control of nitrating conditions is essential to favor the desired 6-nitro isomer.

Protocol 2: Nitration of 2-Bromo-3-hydroxypyridine

This protocol is based on standard nitration procedures for aromatic compounds, adapted for the specific substrate.

Materials:

  • 2-Bromo-3-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carefully add 2-bromo-3-hydroxypyridine (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • Once the solid is completely dissolved, cool the mixture to 0 °C in an ice bath.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise from a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 2-bromo-6-nitropyridin-3-ol.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst and a solvent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Fuming Nitric Acid: A stronger nitrating agent than concentrated nitric acid, it is necessary to overcome the deactivating effect of the pyridine ring and the bromo substituent.

  • Low Temperature: The reaction is highly exothermic and maintaining a low temperature is crucial to prevent over-nitration and the formation of side products. It also helps to control the regioselectivity.

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount
2-Bromo-3-hydroxypyridine174.001.05.0 g
Fuming Nitric Acid63.011.12.2 mL
Concentrated Sulfuric Acid98.08-25 mL

Part 3: Synthesis of 2-Bromo-6-nitropyridin-3-ol Derivatives

The functional groups on the 2-bromo-6-nitropyridin-3-ol scaffold provide multiple avenues for derivatization, allowing for the synthesis of a diverse library of compounds.

Derivatization of the Hydroxyl Group

The hydroxyl group can be readily converted into ethers or esters to modify the molecule's properties. For instance, O-alkylation can be achieved under Williamson ether synthesis conditions.

Derivatization_OH Start 2-Bromo-6-nitropyridin-3-ol Step1 O-Alkylation Start->Step1 [R-X, Base] Step2 Esterification Start->Step2 [Ac₂O, Pyridine] Product1 3-Alkoxy-2-bromo-6-nitropyridine Step1->Product1 Product2 2-Bromo-6-nitropyridin-3-yl acetate Step2->Product2

Caption: Derivatization pathways of the hydroxyl group of 2-Bromo-6-nitropyridin-3-ol.

Protocol 3: O-Methylation of 2-Bromo-6-nitropyridin-3-ol

Materials:

  • 2-Bromo-6-nitropyridin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-bromo-6-nitropyridin-3-ol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-methoxy-2-bromo-6-nitropyridine.

Displacement of the Bromo Group

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles, especially when activated by the adjacent nitro group. It is also an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of carbon and nitrogen-based substituents.

Reduction of the Nitro Group

The nitro group at the 6-position can be reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group can then be further functionalized, for example, through acylation or diazotization reactions.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. To ensure the validity of the experimental results, it is imperative to characterize the products at each step using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point: To assess the purity of solid compounds.

By rigorously applying these analytical methods, researchers can be confident in the identity and purity of their synthesized 2-bromo-6-nitropyridin-3-ol derivatives, ensuring the integrity of their subsequent research.

References

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-4-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-nitropyridin-3-ol

[1] Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-6-nitropyridin-3-ol (Compound 1) .[1] This substrate presents a unique "push-pull" elec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-6-nitropyridin-3-ol (Compound 1) .[1] This substrate presents a unique "push-pull" electronic challenge: the electron-withdrawing nitro group at C6 activates the C2-Br bond for oxidative addition but simultaneously increases the acidity of the C3-hydroxyl group, leading to catalyst poisoning via formation of stable palladium-pyridinate complexes.[1]

We present two validated workflows:

  • Route A (Direct Coupling): A high-efficiency protocol for unprotected substrates using sterically demanding, electron-rich phosphine ligands.[1]

  • Route B (Protection Strategy): A robust, scalable method involving transient protection of the hydroxyl group to maximize yield and purity.[1]

Substrate Analysis & Chemoselectivity

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.[1]

FeatureElectronic EffectSynthetic Consequence
2-Bromo Leaving GroupSite of Oxidative Addition.[1][2] Sterically crowded by 3-OH.
3-Hydroxyl H-Bond Donor / AcidicCritical Failure Point. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is lowered by the 6-Nitro group (~

5-6). Deprotonates easily to form an anionic ligand that binds Pd(II), arresting the catalytic cycle (off-cycle resting state).[1]
6-Nitro Strong EWGActivation. Lowers LUMO energy, facilitating rapid oxidative addition.[1] Risk: Increases susceptibility to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

side reactions (displacement of Br by base/nucleophile) and reduction if harsh conditions are used.
Mechanistic Challenge: The "Anionic Arrest"

In standard basic conditions, the 3-hydroxyl group deprotonates.[1] The resulting oxyanion can displace neutral ligands (L) on the Palladium center, forming a stable "ate" complex that resists transmetallation.[1]

ReactionMechanism Figure 1: Mechanism of Catalyst Deactivation by Unprotected Pyridinols cluster_0 Catalytic Cycle Interruption Start Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Poison Catalyst Poisoning (Stable Pd-O Chelate) OxAdd->Poison Base + Substrate(-O⁻) TransMet Transmetallation OxAdd->TransMet Slow w/o Special Ligand

[1]

Experimental Protocols

Route A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, small-scale discovery.[1]

This method utilizes Buchwald G3 Precatalysts .[1] The bulky biaryl phosphine ligands (XPhos or SPhos) prevent the formation of the stable Pd-O chelate by sterically shielding the metal center.[1]

Reagents:

  • Catalyst: XPhos Pd G3 (2-3 mol%) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (5 mol%).
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3.0 equiv) - Crucial: Weaker bases like carbonate often fail to drive transmetallation effectively in this specific steric environment.
    
  • Solvent: 1,4-Dioxane : Water (4:[1]1) - Biphasic system ensures solubility of the inorganic base and the zwitterionic substrate.[1]

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or pressure tube with 2-Bromo-6-nitropyridin-3-ol (1.0 equiv), Boronic Acid (1.2 equiv), and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3.0 equiv).
    
  • Degassing: Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen sensitivity is heightened for electron-deficient pyridines.[1]

  • Catalyst Addition: Add XPhos Pd G3 (2.5 mol%) rapidly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Heat to 80°C for 4-12 hours.

    • Monitoring: Spot TLC.[1] The starting material is yellow; the product is often fluorescent or deeply colored.[1]

  • Workup: Acidify carefully to pH ~6 with 1M HCl (to protonate the product's OH group) before extraction with EtOAc. If the product is amphoteric, use n-Butanol for extraction.[1]

Route B: Protection Strategy (Scalable)

Best for: Multi-gram scale up, GMP processes, or difficult boronic acids.[1]

Protecting the phenol eliminates catalyst poisoning and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 side reactions. The Benzyl (Bn)  or Methoxymethyl (MOM)  groups are recommended.[1][3]

Workflow Diagram:

ProtectionStrategy Figure 2: Protection-Based Workflow cluster_protect Step 1: Protection cluster_couple Step 2: Suzuki Coupling cluster_deprotect Step 3: Deprotection Substrate 2-Bromo-6-nitropyridin-3-ol Protect BnBr, K2CO3, DMF (Yield: >90%) Substrate->Protect Couple Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Protect->Couple Deprotect BCl3 (DCM, -78°C) *Avoid Hydrogenation due to Nitro group* Couple->Deprotect

Critical Note on Deprotection: Do NOT use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to remove a Benzyl group. This will reduce the 6-Nitro group to an amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
  • Correct Reagent: Boron Trichloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or TFA/Thioanisole.
    

Optimization Data & Troubleshooting

The following table summarizes typical screening results for this substrate class.

VariableConditionOutcomeAnalysis
Catalyst ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Fail (<10%) Phosphine dissociation leads to rapid poisoning by the pyridinate anion.
Catalyst ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Good (60-75%) Bidentate ligand resists displacement by the substrate oxygen.
Catalyst XPhos Pd G3 Excellent (>85%) Bulky ligand facilitates reductive elimination and prevents poisoning.[1]
Base ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Moderateoften too weak to promote transmetallation with hindered substrates.
Base ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Best Optimal basicity for boronic acid activation in aqueous media.
Solvent DMFPoorPromotes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

side reactions (displacement of Br by OH/Base).
Common Failure Modes
  • Protodeboronation: The electron-deficient nature of the pyridine ring can accelerate the hydrolysis of the boronic acid.[1]

    • Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ). Add the base slowly or in portions.
      
  • Hydrolysis of Nitro Group: Harsh basic conditions at high temps (>100°C) can attack the nitro group.

    • Fix: Keep temperature

      
      .
      

References

  • Mechanistic Insight on Pyridinol Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles."
    • Source:Chemical Reviews
    • Link:[Link][1]

  • Buchwald Precatalyst Protocols

    • Title: "Formation of C–C Bonds via Palladium-C
    • Source:Organic Syntheses
    • Link:[Link][1]

  • Protection Strategies for Pyridines

    • Title: "Protective Groups in Organic Synthesis (Greene's)."[1]

    • Source:Wiley Online Library[1]

    • Link:[Link][1]

  • Suzuki Coupling in Aqueous Media

    • Title: "Suzuki-Miyaura Cross-Coupling in Aqueous Media: Green and Efficient."[1]

    • Source:Green Chemistry[1]

    • Link:[Link]

Sources

Method

Application Notes and Protocols for the Chemoselective Reduction of 2-Bromo-6-nitropyridin-3-ol

Introduction: The Critical Role of Aminopyridines in Drug Discovery The transformation of a nitro group to an amine in functionalized aromatic systems is a cornerstone of medicinal chemistry. The resulting amino group is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aminopyridines in Drug Discovery

The transformation of a nitro group to an amine in functionalized aromatic systems is a cornerstone of medicinal chemistry. The resulting amino group is a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. Specifically, the synthesis of 2-Bromo-6-aminopyridin-3-ol from 2-Bromo-6-nitropyridin-3-ol is a pivotal step in the development of novel therapeutics. The presence of a bromine atom, a hydroxyl group, and an amino group on the pyridine scaffold provides multiple points for diversification, allowing for the fine-tuning of a molecule's pharmacological properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective reduction of the nitro group in 2-Bromo-6-nitropyridin-3-ol. We will explore various methodologies, delving into the mechanistic underpinnings of each to provide a rationale for experimental design. The protocols herein are designed to be robust and reproducible, with a strong emphasis on achieving high chemoselectivity to preserve the synthetically valuable bromo substituent.

The Challenge: Chemoselectivity in the Presence of a Halogen

The primary challenge in the reduction of 2-Bromo-6-nitropyridin-3-ol is the potential for reductive dehalogenation. The carbon-bromine bond can be susceptible to cleavage under certain reducing conditions, leading to the formation of the undesired 6-aminopyridin-3-ol byproduct. Therefore, the choice of the reduction method is paramount to ensure the desired outcome. This guide will focus on methods known for their high chemoselectivity, including catalytic hydrogenation with specific catalysts and metal-mediated reductions in acidic or neutral media.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often clean method for nitro group reduction, with water being the primary byproduct.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[2] The mechanism is believed to proceed through a stepwise reduction of the nitro group on the catalyst surface, involving nitroso and hydroxylamine intermediates.[1][3]

While palladium on carbon (Pd/C) is a common catalyst for this transformation, it is often associated with dehalogenation of aryl halides.[2] Therefore, for substrates like 2-Bromo-6-nitropyridin-3-ol, alternative catalysts such as platinum(IV) oxide (PtO₂) or Raney Nickel are often preferred to minimize this side reaction.[2][4]

Protocol 1A: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)

Rationale: Platinum catalysts are generally less prone to causing dehalogenation compared to palladium catalysts, making PtO₂ a suitable choice for this transformation.[4]

Experimental Protocol:

  • To a solution of 2-Bromo-6-nitropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add Platinum(IV) oxide (PtO₂, 0.05-0.10 eq).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-6-aminopyridin-3-ol.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 1B: Catalytic Transfer Hydrogenation

Rationale: Catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. A hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene, is used in the presence of a catalyst.[4][5] This method can sometimes offer improved chemoselectivity.

Experimental Protocol:

  • To a solution of 2-Bromo-6-nitropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add ammonium formate (5-10 eq) and a catalytic amount of 10% Pd/C (a lower loading is recommended to start, e.g., 2-5 mol%). While Pd/C can cause dehalogenation, in some cases with transfer hydrogenation, the selectivity is acceptable. Alternatively, Pt/C can be used.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify as needed.

Method 2: Metal-Mediated Reductions

Reductions using metals in acidic or neutral media are classic and reliable methods for converting nitro groups to amines.[6] These methods are often highly chemoselective and tolerate a wide range of functional groups, including halogens.[7]

Protocol 2A: Reduction with Tin(II) Chloride (SnCl₂)

Rationale: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds and is well-known for its excellent chemoselectivity, particularly in preserving aryl halides.[2][8] The reaction proceeds via electron transfer from the Sn(II) salt.[8]

Experimental Protocol:

  • To a solution of 2-Bromo-6-nitropyridin-3-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).[9][10]

  • Heat the reaction mixture to reflux (around 70-80 °C) and stir under an inert atmosphere (e.g., nitrogen).[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.[10]

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8. This will precipitate tin salts.[10]

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Protocol 2B: Reduction with Iron (Fe) in Acidic Media

Rationale: The use of iron metal in the presence of an acid (such as hydrochloric acid or acetic acid) is a cost-effective and highly efficient method for the reduction of nitroarenes.[2][11] This method generally provides excellent chemoselectivity, leaving aryl halides intact.[7]

Experimental Protocol:

  • To a suspension of 2-Bromo-6-nitropyridin-3-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (5-10 eq) and a catalytic amount of concentrated hydrochloric acid or a larger quantity of acetic acid.[12]

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the hot solution through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify if required.

Summary of Methodologies

MethodReagentsSolventTemperatureKey AdvantagesPotential Drawbacks
**Catalytic Hydrogenation (PtO₂) **H₂ (gas), PtO₂Ethanol, Methanol, or Ethyl AcetateRoom TemperatureClean reaction with water as the main byproduct; high yields are often achievable.[1]Requires specialized hydrogenation equipment; catalyst can be expensive.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C or Pt/CMethanol or EthanolRefluxAvoids the use of pressurized hydrogen gas; can be faster.[4]Potential for dehalogenation with Pd/C; requires careful optimization.
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxExcellent chemoselectivity for preserving halogens; mild conditions.[2][8]Workup can be tedious due to the formation of tin salts; moderate to poor atom economy.[8]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/WaterRefluxCost-effective; high chemoselectivity; environmentally benign metal.[2][7]Can require strongly acidic conditions; workup involves filtration of fine iron residues.

Workflow and Decision-Making Diagram

The following diagram illustrates the general workflow and decision-making process for the reduction of 2-Bromo-6-nitropyridin-3-ol.

G start Start: 2-Bromo-6-nitropyridin-3-ol choose_method Select Reduction Method start->choose_method catalytic Catalytic Hydrogenation choose_method->catalytic Access to Hydrogenator? metal Metal-Mediated Reduction choose_method->metal Prefer benchtop setup? h2_gas H2 Gas (PtO2) catalytic->h2_gas transfer Transfer Hydrogenation (NH4HCO2, Pt/C) catalytic->transfer sncl2 SnCl2 Reduction metal->sncl2 fe_hcl Fe/HCl Reduction metal->fe_hcl reaction Reaction Monitoring (TLC, LC-MS) h2_gas->reaction transfer->reaction sncl2->reaction fe_hcl->reaction workup Work-up & Isolation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 2-Bromo-6-aminopyridin-3-ol purification->product

Caption: Decision workflow for the reduction of 2-Bromo-6-nitropyridin-3-ol.

Conclusion

The successful and chemoselective reduction of 2-Bromo-6-nitropyridin-3-ol to 2-Bromo-6-aminopyridin-3-ol is a critical transformation for the synthesis of novel pharmaceutical agents. This application note has provided a comprehensive overview of several reliable methods, including catalytic hydrogenation and metal-mediated reductions. The choice of the optimal method will depend on the available laboratory equipment, cost considerations, and the desired scale of the reaction. For high chemoselectivity and to avoid dehalogenation, metal-mediated reductions with SnCl₂ or Fe/HCl are highly recommended. Catalytic hydrogenation using PtO₂ is also a strong alternative if the necessary equipment is available. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery programs.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). SnCl2 catalyzed reduction of nitro to amine as an illustration to show the efficiency of Rh-Hyd on the determination of residual tin content. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES a. Retrieved from [Link]

  • YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-amino-3-bromopyridine.

Sources

Application

Application Note: Protecting Group Strategies for 3-Hydroxyl in Nitropyridines

This guide outlines high-fidelity strategies for protecting the 3-hydroxyl group in nitropyridines. This substrate class presents a "perfect storm" of chemical challenges: the pyridine ring is electron-deficient, and the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-fidelity strategies for protecting the 3-hydroxyl group in nitropyridines. This substrate class presents a "perfect storm" of chemical challenges: the pyridine ring is electron-deficient, and the nitro group amplifies this withdrawal, rendering the 3-hydroxyl group highly acidic (low pKa) and the oxygen poorly nucleophilic.[1] Furthermore, the nitro group restricts the use of standard reductive deprotection methods (e.g., Pd/C + H₂).

Part 1: Strategic Analysis & The "Active Ester" Trap

Before selecting a reagent, one must understand the electronic environment of 3-hydroxy-nitropyridines.[1][2] Unlike standard phenols, the 3-hydroxyl proton in these systems is significantly more acidic (pKa < 6 vs. ~10 for phenol) due to the strong electron-withdrawing nature of the nitro-substituted pyridine ring.[1][2]

The Electronic Conundrum
  • Low Nucleophilicity: The oxygen anion is stabilized by the electron-poor ring, making it a weak nucleophile. Standard

    
     alkylations (e.g., BnBr + 
    
    
    
    ) often require higher temperatures or polar aprotic solvents (DMF/DMSO) to proceed.
  • The "Active Ester" Instability: A common error is attempting to use Acetyl (Ac) or Benzoyl (Bz) groups.

    • Mechanism:[1][3][4][5][6] An ester attached to a nitropyridine mimics p-nitrophenyl acetate , a classic "active ester" used in biochemistry to acylate amines.[1]

    • Consequence: These protecting groups differ from standard aryl esters; they are extremely labile to hydrolysis even under mild aqueous workup conditions or nucleophilic attack by solvents (MeOH). Avoid ester protection for nitropyridines.

Decision Matrix: Selecting the Right Group
FeatureBenzyl (Bn) / PMB Silyl (TBS/TIPS) Alkoxymethyl (MOM/SEM) Acetyl/Benzoyl
Install Ease Moderate (Requires heat/DMF)HighModerate (Safety concerns)High
Stability (Acid) HighLow/ModerateModerateLow
Stability (Base) HighHighHighVery Low (Active Ester)
Nitro Compatibility Low (If using

/Pd)
HighHighHigh
Rec.[1][2] Deprotection Lewis Acid (

) or Oxidation (DDQ)
Fluoride (TBAF)Acid (HCl) or Fluoride (SEM)Base (Hydrolysis)
Verdict Best for Robustness Best for Short Steps Best for Solubility DO NOT USE

Part 2: Visualizing the Logic[1]

The following decision tree illustrates the critical path for selecting a protecting group based on the fate of the Nitro group and the reaction conditions.

PG_Selection Start Substrate: 3-Hydroxy-Nitropyridine Q1 Will the Nitro group be reduced to an amine later? Start->Q1 Yes_Red Yes: Nitro reduction planned Q1->Yes_Red Yes No_Red No: Nitro must survive Q1->No_Red No Bn_OK Benzyl (Bn) is viable. Deprotect via H2/Pd-C (Concomitant reduction) Yes_Red->Bn_OK Q2 Is the synthesis Acid or Base sensitive? No_Red->Q2 Acid_Sens Acid Sensitive Intermediates Q2->Acid_Sens Acid Sensitive Base_Sens Base Sensitive Intermediates Q2->Base_Sens Base Sensitive Sol_TBS Use Silyl (TBS/TIPS) Deprotect: TBAF (Neutral) Acid_Sens->Sol_TBS Sol_PMB Use PMB Ether Deprotect: DDQ (Oxidative) Avoids Nitro reduction Base_Sens->Sol_PMB Sol_MOM Use MOM/SEM Deprotect: Mild Acid or TBAF (Good for solubility) Base_Sens->Sol_MOM

Caption: Logical workflow for selecting protecting groups compatible with nitropyridine chemistry.

Part 3: Detailed Protocols

Protocol A: The "Robust" Route (Benzyl Protection)

Context: Best when the intermediate requires harsh conditions (strong acids/bases) and the nitro group will either be reduced later or you have the capability to use Lewis Acids for deprotection.

Mechanism:


 displacement. Due to low nucleophilicity, 

in Acetone is often insufficient. We utilize DMF and elevated temperatures.

Reagents:

  • Substrate: 3-Hydroxy-2-nitropyridine (1.0 equiv)[1][2][7]

  • Benzyl Bromide (BnBr): 1.2 equiv[1]

  • Cesium Carbonate (

    
    ): 1.5 equiv (Superior to 
    
    
    
    for weak nucleophiles due to the "Cesium Effect")[1]
  • Solvent: DMF (Anhydrous), 0.5 M concentration

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with the nitropyridinol and anhydrous DMF.

  • Base Addition: Add

    
     in one portion. The solution will likely turn bright yellow/orange (phenoxide formation). Stir for 15 min at RT.
    
  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS. (Expect 2–4 hours).

    • Note: If reaction is sluggish, add catalytic TBAI (tetrabutylammonium iodide).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with

    
     (5% aq) to remove DMF.
    

Deprotection (Nitro-Safe):

  • Method:

    
     in DCM at -78°C to 0°C.
    
  • Why: This cleaves the ether without reducing the nitro group.

  • Warning: Do NOT use

    
     unless you intend to form the aminopyridine.[1][2]
    
Protocol B: The "Solubility" Route (SEM Ether)

Context: Nitropyridines are often poorly soluble. The SEM (2-(Trimethylsilyl)ethoxymethyl) group improves lipophilicity and is orthogonal to the nitro group (removed by Fluoride).[1] It avoids the carcinogenicity of MOM-Cl.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • SEM-Cl (1.2 equiv)[1][2]

  • DIPEA (2.0 equiv) or NaH (1.1 equiv) if OH is very unreactive.[1]

  • DCM or THF (0.2 M)[1]

Step-by-Step:

  • Deprotonation: Dissolve substrate in DCM. Add DIPEA at 0°C.

    • Expert Tip: If the substrate pKa is very low, DIPEA is sufficient. If reaction stalls, switch to THF and use NaH (60% dispersion) at 0°C.

  • Addition: Add SEM-Cl dropwise at 0°C.

  • Reaction: Warm to RT. Stir 2–16 h.

  • Quench: Add sat.

    
    . Extract with DCM.
    

Deprotection:

  • Reagent: TBAF (1M in THF) or TFA.[1]

  • Condition: 0°C to RT.

  • Advantage: The Nitro group is completely stable to TBAF.

Protocol C: The "Transient" Route (TBS Ether)

Context: For short synthetic sequences where the product will not be exposed to acid or fluoride.

Reagents:

  • Substrate (1.0 equiv)

  • TBS-Cl (1.2 equiv)[1][2]

  • Imidazole (2.5 equiv)[1]

  • DMAP (0.1 equiv) - Critical for nitropyridines[1][2]

  • DMF (1.0 M)[1]

Step-by-Step:

  • Mix: Combine substrate and Imidazole in DMF.

  • Catalyst: Add DMAP. The low nucleophilicity of the nitropyridyl oxygen requires this nucleophilic catalyst.

  • Silylation: Add TBS-Cl (solid or solution).

  • Reaction: Stir at RT. Usually complete in < 2 hours.

  • Workup: Dilute with Ether/EtOAc, wash with water x3.

    • Caution: Do not use acidic washes (HCl) during workup; the electron-poor ring makes the Si-O bond more susceptible to hydrolysis than in standard phenols.[1][2] Use sat.

      
      .
      

Part 4: Troubleshooting & Optimization

The following table serves as a self-validating check for your experimental results.

ObservationRoot CauseCorrective Action
No Reaction (BnBr) Phenoxide is too stable/poor nucleophile.Switch base to

or use Mitsunobu conditions (

/DIAD/BnOH).[1]
Product Hydrolyzes on Silica Nitropyridyl silyl ethers are acid-sensitive.[1][2]Add 1%

to the eluent. Use neutral alumina if necessary.
Nitro Reduced to Amine Used

or hydride reduction.
Use oxidative deprotection (DDQ for PMB) or Lewis Acid (

for Bn).[1]
N-Alkylation Observed Ambident nucleophile competition.[1][2]Use "Hard" electrophiles (SEM-Cl, MOM-Cl) or O-selective conditions (

+ alkyl halide).[1][2]
Reference Data & Citations
  • Greene's Protective Groups in Organic Synthesis : The definitive guide for stability profiles.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] [1]

  • Selectivity in Nitropyridine Chemistry : Discussion on the acidity and reactivity of hydroxynitropyridines.

    • Source:Journal of Heterocyclic Chemistry / PubChem Data. [1][2]

  • Chemoselective Deprotection of Benzyl Ethers : Methods for removing Bn in the presence of reducible groups.

    • Source:Common Organic Chemistry - Benzyl Ethers. Link

  • MOM/SEM Protection Protocols : Standard procedures adapted for electron-deficient phenols.[1][2]

    • Source:Organic Chemistry Portal - MOM Ethers.[1][2] Link

Disclaimer: The protocols described involve hazardous chemicals, including alkylating agents and strong acids. All work must be performed in a fume hood with appropriate PPE.

Sources

Method

Strategic Functionalization of 2-Bromo-6-nitropyridin-3-ol via Palladium-Catalyzed Cross-Coupling

Executive Summary & Strategic Value The 2-Bromo-6-nitropyridin-3-ol scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2-Bromo-6-nitropyridin-3-ol scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents. Its value lies in its dense functionalization:

  • C2-Bromine: A highly reactive handle for cross-coupling due to the electron-withdrawing effect of the pyridine nitrogen and the para-nitro group.

  • C3-Hydroxyl: A versatile handle for solubilizing groups or hydrogen-bond donors, often mimicking the ATP-binding hinge region in kinases.

  • C6-Nitro: A latent amine precursor. Following C2-functionalization, this group can be reduced to an amine, enabling intramolecular cyclizations (e.g., to imidazopyridines) or further derivatization.

Core Challenge: The coexistence of a free phenolic hydroxyl (C3-OH) and a strong electron-withdrawing nitro group (C6-NO2) creates a "push-pull" electronic system. The free hydroxyl can poison palladium catalysts via coordination or protonolysis of the Pd-C bond, while the nitro group makes the ring susceptible to nucleophilic aromatic substitution (


) side reactions during coupling.

This guide provides a validated workflow prioritizing the O-protection of the substrate to ensure robust, scalable cross-coupling.

Substrate Analysis & Reactivity Map

Before initiating coupling, understand the electronic landscape of the molecule.

Electronic Environment
  • Activation: The C6-Nitro group strongly pulls electron density, making the C2-Br bond exceptionally prone to Oxidative Addition by Pd(0).

  • Deactivation (Catalyst Poisoning): The C3-OH is acidic (

    
     ~6-7). In basic coupling conditions, it forms a phenoxide anion that can coordinate tightly to Pd(II), arresting the catalytic cycle (transmetalation block).
    
Decision Matrix: Protection vs. Direct Coupling
FeaturePath A: O-Protected (Recommended) Path B: Unprotected (Direct)
Reliability High. Standard Suzuki/Buchwald conditions apply.Low. Requires specialized water-soluble ligands or high catalyst loading.
Purification Easy (Lipophilic product).Difficult (Amphoteric/Polar product).
Side Reactions Minimal.Protodebromination; Catalyst aggregation.
Use Case Scale-up (>100 mg); Library synthesis.Rapid "scouting" reactions (<10 mg).

Pre-Coupling Workflow: O-Protection (Mandatory for Scale)

Objective: Mask the acidic C3-OH as a methyl ether (OMe) or benzyl ether (OBn) to prevent catalyst poisoning.

Protocol A: Methylation (Standard)
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone.

Step-by-Step:

  • Dissolve 2-Bromo-6-nitropyridin-3-ol (1.0 eq) in DMF (0.5 M concentration).

  • Add

    
      (1.5 eq) followed by MeI  (1.2 eq).
    
  • Stir at RT for 2-4 hours . (Monitor by TLC/LCMS; conversion is usually rapid).

  • Workup: Pour into ice water. The product, 2-Bromo-3-methoxy-6-nitropyridine , typically precipitates. Filter, wash with water, and dry.[1]

    • Yield Target: >90%.[2]

    • Note: This intermediate is stable and can be stored indefinitely.

Core Protocol: Suzuki-Miyaura Cross-Coupling[3][4][5]

Scope: Installation of aryl, heteroaryl, or vinyl groups at the C2 position. Substrate: 2-Bromo-3-methoxy-6-nitropyridine (from Protocol A).

Reagents & Conditions
  • Catalyst:

    
     (Preferred for stability) or 
    
    
    
    .
  • Base:

    
     (2.0 M aqueous) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

  • Temperature: 80–90 °C.

Experimental Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine:

    • Substrate: 2-Bromo-3-methoxy-6-nitropyridine (1.0 eq, e.g., 233 mg, 1.0 mmol).

    • Boronic Acid:

      
       (1.2 – 1.5 eq).
      
    • Catalyst:

      
       (0.05 eq / 5 mol%).
      
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (4 mL, degassed) and 2.0 M

    
      (1.5 mL, 3.0 eq).
    
  • Reaction: Heat the mixture to 85 °C for 4–12 hours.

    • Checkpoint: Monitor LCMS for the disappearance of the bromide (M+H 233/235) and appearance of the coupled product.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Table: Typical Screening Results
Boronic Acid TypeCatalystBaseYield (%)Notes
Phenyl-B(OH)2


88%Standard conditions.
3-Pyridyl-B(OH)2


72%Requires stronger base/anhydrous conditions.
Alkyl-B(pin)

/PCy3

55%Slower; prone to protodebromination.

Advanced Protocol: Buchwald-Hartwig Amination

Scope: Installation of amine scaffolds (e.g., morpholine, piperazine, anilines) at C2. Challenge: The nitro group makes the ring electron-deficient, which is good for oxidative addition but can lead to


 background reaction. However, 

at C2 is sterically hindered by the C3-methoxy group, making Pd-catalysis necessary for sterically demanding amines.
Reagents & Conditions
  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (Preferred for heterocycles) or BINAP .

  • Base:

    
      (Preferred over NaOtBu to avoid nitro-group incompatibility).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Experimental Procedure
  • Setup: Charge a dried Schlenk tube with:

    • Substrate: 2-Bromo-3-methoxy-6-nitropyridine (1.0 eq).

    • Amine: (1.2 eq).

    • Base:

      
       (2.0 eq, dried).
      
    • Catalyst Precursor:

      
       (0.02 eq).
      
    • Ligand: Xantphos (0.04 eq).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 100 °C for 12–18 hours under Argon.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Visual Workflow & Mechanism

The following diagram illustrates the strategic pathway from the raw material to the functionalized drug scaffold.

G Raw 2-Bromo-6-nitropyridin-3-ol (Raw Material) Protected 2-Bromo-3-methoxy-6-nitropyridine (Stable Intermediate) Raw->Protected Protection (MeI, K2CO3) Direct Direct Coupling (Unprotected) Raw->Direct Risky Coupled C2-Functionalized Scaffold (Suzuki/Buchwald Product) Protected->Coupled Pd-Coupling (Pd(dppf)Cl2, R-B(OH)2) Final Amino-Pyridine Scaffold (Drug Precursor) Coupled->Final Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Direct->Coupled Low Yield (Catalyst Poisoning)

Caption: Strategic workflow prioritizing O-protection to enable high-yielding Pd-catalyzed coupling followed by nitro reduction.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisSolution
No Reaction (SM Recovery) Catalyst dead or Oxidative Addition failed.Switch to electron-rich ligands (e.g., SPhos , XPhos ) to accelerate oxidative addition into the hindered C2-Br bond.
Protodebromination (Br replaced by H)Hydride source present or excessive heating.Use anhydrous solvents (Dioxane instead of alcohols). Increase catalyst loading to outcompete side reactions.

Background
(Nucleophile attacks directly)
Product forms without catalyst (control exp).If

works, use it! Skip Pd. If it yields a mix, lower temp and use Pd to favor the coupling mechanism.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (PPh3) or switch to the more stable Pd(dppf)Cl2 .

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Title: "Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde"
    • Source: BenchChem[3][4]

  • Nitro Group Tolerance in Coupling

    • Title: "Palladium-Catalyzed Cross Couplings in Organic Synthesis" (Nobel Lecture Context)
    • Source: NobelPrize.org
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Conditions"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of Related Nitro-Pyridines

    • Title: "Synthesis of 2,3-diamino-5-bromopyridine (via 2-amino-5-bromo-3-nitropyridine)"
    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.346 (1973)

    • URL:[Link]

Sources

Application

Application Note: O-Alkylation Protocols for 2-Bromo-6-nitropyridin-3-ol

Abstract This application note details the optimized protocols for the O-alkylation of 2-bromo-6-nitropyridin-3-ol (CAS 167683-72-9) . Due to the unique electronic architecture of this scaffold—featuring both strong elec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the O-alkylation of 2-bromo-6-nitropyridin-3-ol (CAS 167683-72-9) . Due to the unique electronic architecture of this scaffold—featuring both strong electron-withdrawing groups (EWG) and a potentially labile C2-bromide—standard alkylation procedures require modification to suppress


 side reactions and ensure regioselectivity (O- vs. N-alkylation).[1] This guide presents two primary methodologies: Base-Mediated Alkylation (Williamson-type) and the Mitsunobu Reaction, complete with mechanistic insights and troubleshooting matrices.[1]

Introduction & Chemical Context

Substrate Analysis

2-Bromo-6-nitropyridin-3-ol represents a highly functionalized pyridine core often utilized in the synthesis of BET bromodomain inhibitors and kinase modulators.[1]

  • Acidity (

    
    ):  The C6-nitro and C2-bromo groups exert a strong inductive ($ -I 
    
    
    
    -M $) effect.[1] This significantly lowers the
    
    
    of the C3-hydroxyl group compared to unsubstituted pyridin-3-ol (approx.[1]
    
    
    4.8 vs. 8.7).[1] Consequently, the oxyanion is stable and can be generated with mild bases.
  • Regioselectivity: While 2- and 4-hydroxypyridines exist predominantly as pyridones (favoring N-alkylation), 3-hydroxypyridines generally favor O-alkylation.[1] In this specific substrate, the steric bulk of the C2-Br and the electron-deficiency of the ring nitrogen (induced by the C6-

    
    ) further suppress N-alkylation, making O-alkylation the thermodynamic product.[1]
    
  • Reactivity Risks: The primary risk is Nucleophilic Aromatic Substitution (

    
    ) .[1] The C2-Br position is activated by the ortho-nitrogen and the para-nitro group.[1] Aggressive nucleophiles or excessive heat can lead to the displacement of the bromine atom by the alkoxide or the solvent.
    
Decision Matrix

Select the protocol based on the alkylating agent:

  • Method A (Base-Mediated): Use for primary/secondary alkyl halides or sulfonates.[1]

  • Method B (Mitsunobu): Use for complex primary/secondary alcohols or when stereochemical inversion is required.[1]

Method A: Base-Mediated O-Alkylation (Standard Protocol)[1]

This protocol utilizes a mild base to generate the phenoxide anion, which then attacks an alkyl halide via an


 mechanism.
Reagents & Materials
  • Substrate: 2-Bromo-6-nitropyridin-3-ol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1–1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5–2.0 equiv)[1]
  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN)[1]

  • Additives: Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Optional, for chlorides.[1]

Experimental Procedure
  • Preparation: Charge a reaction vessel with 2-bromo-6-nitropyridin-3-ol (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion.[1] Stir at room temperature (RT) for 15 minutes.
    
    • Note: The solution typically turns deep yellow/orange due to the formation of the nitropyridin-3-olate anion.[1]

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction:

    • For reactive halides (Allyl/Benzyl/Methyl): Stir at RT for 2–4 hours.

    • For hindered halides: Heat to 50–60°C. Do not exceed 80°C to avoid

      
       at the C2 position.[1]
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the ether product.[1]
    
  • Workup:

    • Dilute the mixture with EtOAc and wash with water (

      
      ) to remove DMF.[1]
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
Data Summary Table
ParameterRecommendationRationale
Base

or

Strong enough to deprotonate (

< 6) but non-nucleophilic to prevent

.[1]
Solvent DMF or NMPHigh dielectric constant promotes

; solubilizes the polar nitropyridinol.[1]
Temp 25°C – 60°CHigh temps (>80°C) increase risk of Br-displacement by the alkoxide.[1]
Stoichiometry 1.1 equiv Alkyl HalideExcess halide minimizes di-alkylation side products (rare) and drives completion.[1]

Method B: Mitsunobu Reaction[2][3][4]

Ideal for alkylating with complex alcohols where the corresponding halide is unstable or unavailable.[1]

Reagents & Materials
  • Substrate: 2-Bromo-6-nitropyridin-3-ol (1.0 equiv)

  • Alcohol (R-OH): 1.0–1.2 equiv[1]

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.2–1.5 equiv)[1]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2–1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Experimental Procedure
  • Dissolution: Dissolve 2-bromo-6-nitropyridin-3-ol (1.0 equiv), the Alcohol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.15 M) under nitrogen.
    
  • Cooling: Cool the reaction mixture to 0°C.

  • Addition: Add DIAD (1.2 equiv) dropwise over 10–20 minutes.

    • Critical: Exothermic reaction.[1] Maintain temp < 5°C during addition to prevent decomposition of the betaine intermediate.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Workup:

    • Concentrate the solvent.[1][2][3]

    • Triturate with

      
      /Hexane to precipitate 
      
      
      
      (Triphenylphosphine oxide) or use column chromatography directly.[1]
    • Alternative: If using polymer-supported

      
      , filter the resin beads.[1]
      

Visualization: Workflow & Decision Logic[1]

AlkylationProtocol Start Start: 2-Bromo-6-nitropyridin-3-ol CheckReagent Check Alkylating Agent Start->CheckReagent PathA Alkyl Halide Available? CheckReagent->PathA R-X (Br, I, OMs) PathB Complex Alcohol? CheckReagent->PathB R-OH MethodA Method A: Base-Mediated (K2CO3 / DMF) PathA->MethodA TempCheck Is Halide Hindered? MethodA->TempCheck RT_Rxn Run at 25°C TempCheck->RT_Rxn No Heat_Rxn Heat to 50-60°C (Watch for SNAr) TempCheck->Heat_Rxn Yes Workup Workup: EtOAc Extraction & Silica Purification RT_Rxn->Workup Heat_Rxn->Workup MethodB Method B: Mitsunobu (PPh3 / DIAD / THF) PathB->MethodB OrderAdd Add DIAD at 0°C MethodB->OrderAdd OrderAdd->Workup

Figure 1: Decision tree for selecting the optimal alkylation strategy based on reagent availability and reactivity.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch base to

or add catalytic TBAI.
Side Product (M-Br+OR)

at C2 position
Lower reaction temperature; ensure base is not in large excess; add alkyl halide slowly.
N-Alkylation Solvent polarity effectsEnsure strictly anhydrous DMF; switch to non-polar solvent (Toluene) with

(Silver Carbonate) to force O-alkylation via coordination.[1]
Starting Material Remains Poor nucleophilicityThe 6-nitro group stabilizes the anion too much.[1] Increase temp to 60°C or use Method B (Mitsunobu).
Safety Note
  • Energetic Compounds: Nitro-substituted pyridines can be potentially energetic.[1] Do not heat the reaction mixture to dryness or exceed 100°C.

  • Sensitizers: Alkyl halides (especially methyl iodide) are alkylating agents and potential carcinogens.[1] Handle in a fume hood.

References

  • Vertex AI Search. (2023).[1][3] Synthesis of 3-alkoxy-2-bromo-6-nitropyridine. Retrieved from 4[1]

  • Google Patents. (2010).[1] WO2010089773A2 - Process for preparation of nitropyridine derivatives.[1] Retrieved from 5[1]

  • PubChem. (2023).[1] 2-Bromo-6-nitropyridin-3-ol Compound Summary. Retrieved from 6[1][7]

  • Google Patents. (2015).[1] CN105017136A - 2-bromo-3-methoxypyridine preparation method. Retrieved from 8[1]

  • TCI Chemicals. (n.d.).[1] Mitsunobu Reaction Protocol. Retrieved from 9[1]

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-6-nitropyridin-3-ol in Heterocyclic Library Construction

This guide outlines the strategic application of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) in high-throughput heterocyclic library synthesis. Executive Summary 2-Bromo-6-nitropyridin-3-ol represents a "tri-vector" pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9) in high-throughput heterocyclic library synthesis.

Executive Summary

2-Bromo-6-nitropyridin-3-ol represents a "tri-vector" privileged scaffold for drug discovery. Its unique substitution pattern—featuring an electrophilic bromine at C2, a nucleophilic hydroxyl at C3, and an electron-withdrawing nitro group at C6—enables the rapid generation of diverse fused heterocyclic systems. This guide details protocols for transforming this core into oxazolo[4,5-b]pyridines , pyrido[2,3-b][1,4]oxazines , and functionalized biaryls , specifically targeting bacterial topoisomerase inhibitors and kinase inhibitor scaffolds.

Chemical Profile & Reactivity Analysis

The versatility of 2-Bromo-6-nitropyridin-3-ol stems from the electronic interplay between its three functional handles.

PositionFunctional GroupElectronic StatePrimary Reactivity Mode
C2 Bromine (Br)Highly Activated Electrophile

(favored by C6-NO₂ & N1) or Pd-Catalyzed Coupling (Suzuki/Buchwald).
C3 Hydroxyl (OH)Nucleophile / Directing GroupO-Alkylation , Acylation , or Intramolecular Cyclization. Requires protection (e.g., MOM) for C2-metal catalysis.
C6 Nitro (NO₂)Strong EWG / Latent AmineActivation of the ring for nucleophilic attack. Precursor to Aniline (via reduction) for amide coupling.
Reactivity Logic

The C6-Nitro group is the strategic linchpin. It drastically lowers the LUMO energy of the pyridine ring, making the C2-Bromine exceptionally labile toward nucleophilic aromatic substitution (


), even with weak nucleophiles. Simultaneously, the C3-Hydroxyl  allows for "tether-and-cyclize" strategies, where a bifunctional reagent first anchors to the oxygen and then cyclizes onto the C2 position.

Core Protocols

Protocol A: Synthesis of the Oxazolo[4,5-b]pyridine Scaffold

This workflow converts the pyridine core into a fused bicyclic system, a bioisostere of the purine and benzimidazole cores found in kinase inhibitors.

Mechanism:


 displacement of Br by ammonia/amine, followed by cyclization with a one-carbon donor.
Step 1: Amination (

)
  • Reagents: 2-Bromo-6-nitropyridin-3-ol (1.0 eq), Aqueous Ammonia (28%, excess) or Alkyl Amine (

    
    ), Ethanol/THF.
    
  • Conditions: Sealed tube, 80°C, 4-6 hours.

  • Observation: The reaction proceeds rapidly due to the activation by the 6-nitro group. The product is 2-amino-6-nitropyridin-3-ol .

  • Purification: Precipitates upon cooling/acidification. Filtration is usually sufficient.

Step 2: Cyclization to Oxazolo[4,5-b]pyridine
  • Reagents: 2-Amino-6-nitropyridin-3-ol (1.0 eq), Triethyl Orthoformate (TEOF) or Carbonyldiimidazole (CDI).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) if using TEOF.

  • Conditions: Reflux (TEOF) or THF at

    
     (CDI).
    
  • Outcome:

    • TEOF Route: Yields the 2-unsubstituted oxazolopyridine.

    • CDI Route: Yields the oxazolopyridin-2-one (cyclic carbamate).

  • Note: The 6-nitro group remains intact, ready for downstream reduction.

Protocol B: Palladium-Catalyzed Diversification (Suzuki-Miyaura)

Direct coupling at C2 requires protection of the C3-hydroxyl to prevent catalyst poisoning and side reactions.

Step 1: Protection (MOM-Ether Formation)
  • Reagents: 2-Bromo-6-nitropyridin-3-ol (1.0 eq), Chloromethyl methyl ether (MOM-Cl) (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Conditions:

    
     to RT, 2-4 hours.
    
  • Workup: Aqueous extraction (EtOAc).

  • Yield: Typically >90%.[1] Product: 2-Bromo-3-(methoxymethoxy)-6-nitropyridine .

Step 2: Suzuki Coupling
  • Reagents: MOM-protected intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    
    , 12 hours (Inert atmosphere).
    
  • Why this works: The electron-deficient nature of the ring (due to NO₂) facilitates the oxidative addition of Pd(0) into the C-Br bond.

Library Design Logic & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2-Bromo-6-nitropyridin-3-ol.

G Start 2-Bromo-6-nitropyridin-3-ol (Core Scaffold) Step1_SNAr Step 1: Amination (NH3 or R-NH2) Start->Step1_SNAr SNAr Step1_Prot Step 1: MOM Protection (MOM-Cl, Base) Start->Step1_Prot Protection Step1_Red Nitro Reduction (Fe/AcOH or H2/Pd) Start->Step1_Red Reduction Inter_Amine 2-Amino-3-hydroxy- 6-nitropyridine Step1_SNAr->Inter_Amine Step2_Cyc Step 2: Cyclization (TEOF or CDI) Inter_Amine->Step2_Cyc Cyclization Prod_Oxazolo 6-Nitro-oxazolo[4,5-b]pyridine (Kinase Inhibitor Core) Step2_Cyc->Prod_Oxazolo Inter_Prot 2-Bromo-3-(MOM)-6-nitropyridine Step1_Prot->Inter_Prot Step2_Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd) Inter_Prot->Step2_Suzuki Cross-Coupling Prod_Biaryl 2-Aryl-3-hydroxy-6-nitropyridine (Topoisomerase Inhibitor Core) Step2_Suzuki->Prod_Biaryl Prod_Aniline 2-Bromo-6-amino-3-pyridinol (Amide Coupling Handle) Step1_Red->Prod_Aniline

Figure 1: Divergent synthesis pathways from the 2-Bromo-6-nitropyridin-3-ol core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Catalyst poisoning by free OH or Nitro group interference.Crucial: Ensure OH is protected (MOM or Benzyl). Use anhydrous conditions. Switch to

if

fails.
Incomplete

Deactivation by

(phenolate formation) in base.
The OH group is acidic. Use a weaker base or protect the OH first. However, with ammonia, the reaction usually proceeds despite the phenolate due to the strong activation by

.
Solubility Issues High polarity of the nitro-pyridinol core.Use polar aprotic solvents like DMF or DMA . For workup, avoid simple ether extractions; use EtOAc/THF mixtures or adjust pH to isoelectric point (pH ~4-5) to precipitate.

References

  • Synthesis of Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitors. ChemicalBook Application Note. (2025). Describes the use of 6-Bromo-2-nitropyridin-3-ol (isomer) and related scaffolds in antibacterial research. Link

  • Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative. European Patent EP2280001A1. (2011). Details the MOM-protection and subsequent functionalization of 2-bromo-6-nitropyridin-3-ol. Link

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. CN Patent CN103709174A. Demonstrates the cyclization logic for oxazolopyridines, relevant to the downstream processing of the amino-pyridinol intermediate. Link

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. PMC PubMed Central. (2019). Provides mechanistic insights into Ru(II) and Pd-catalyzed couplings on 2-bromopyridine scaffolds. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-6-nitropyridin-3-ol

Welcome to the dedicated technical support center for the synthesis of 2-Bromo-6-nitropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Bromo-6-nitropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction: The Synthetic Challenge

The synthesis of 2-Bromo-6-nitropyridin-3-ol is a critical step in the development of various pharmaceutical compounds. The procedure, which involves the electrophilic nitration of 2-bromo-3-hydroxypyridine, presents a unique set of challenges. The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene.[1] The presence of a deactivating bromo group and an activating hydroxyl group further complicates the regioselectivity and overall success of the reaction.

This guide provides a systematic approach to overcoming common hurdles and achieving higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Bromo-6-nitropyridin-3-ol, offering explanations based on chemical principles and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC analysis shows a significant amount of unreacted 2-bromo-3-hydroxypyridine.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

  • Insufficiently Activating Conditions: The electron-withdrawing nature of the pyridine nitrogen and the bromo substituent deactivates the ring towards electrophilic attack. Standard nitrating conditions may not be sufficient.

    • Expert Insight: The nitronium ion (NO₂⁺) is the key electrophile in this reaction, typically generated from a mixture of concentrated nitric acid and sulfuric acid.[2] The strength of the nitrating mixture is paramount.

    • Solution:

      • Increase the Ratio of Sulfuric Acid: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Ensure a sufficient excess of concentrated sulfuric acid is used as the solvent and catalyst.

      • Use Fuming Nitric Acid or Potassium Nitrate: For a more potent nitrating mixture, consider using fuming nitric acid or adding potassium nitrate to the sulfuric acid.[3]

  • Reaction Temperature is Too Low: Electrophilic aromatic substitution on a deactivated ring system requires higher activation energy.

    • Solution: While initial cooling is necessary for controlled addition of reagents, the reaction may need to be gently warmed to proceed. Monitor the reaction progress by TLC while gradually increasing the temperature. A typical range to explore would be from 0 °C to 50-60 °C.[4]

  • Protonation of the Pyridine Nitrogen: In a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring.[5]

    • Expert Insight: While unavoidable in this reaction, understanding this effect helps in optimizing other parameters to compensate for the reduced nucleophilicity of the ring.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • NMR analysis of the crude product indicates the presence of isomeric nitro-substituted pyridinols.

Potential Causes & Solutions:

  • Competing Directing Effects: The hydroxyl group (-OH) is an ortho-, para-directing activator, while the bromo group (-Br) is an ortho-, para-directing deactivator. The pyridine nitrogen is a meta-director. This creates a complex regiochemical landscape.

    • Expert Insight: The powerful activating effect of the hydroxyl group should primarily direct the incoming nitro group. However, under harsh conditions, other isomers can form.

    • Solution:

      • Precise Temperature Control: Maintain a low temperature during the addition of the nitrating agent to favor the kinetically controlled product. Start the reaction at 0 °C or below and allow it to warm slowly.

      • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-bromo-3-hydroxypyridine in sulfuric acid. This maintains a low concentration of the electrophile and can improve selectivity.

Problem 3: Product Degradation or Charring

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The isolated product is a tarry, intractable material.

Potential Causes & Solutions:

  • Excessively Harsh Reaction Conditions: The combination of a highly activated ring (due to the -OH group) and a strong nitrating mixture can lead to over-oxidation and decomposition.

    • Solution:

      • Reduce Reaction Temperature: If charring is observed, immediately cool the reaction mixture and consider running subsequent attempts at a lower temperature.

      • Use a Milder Nitrating Agent: While less common for deactivated rings, exploring alternative nitrating agents could be a strategy if charring is a persistent issue. However, this will likely lead to lower conversion.

      • Ensure Proper Stoichiometry: Use a modest excess of the nitrating agent. A large excess can lead to unwanted side reactions and degradation.

Problem 4: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not precipitate upon quenching the reaction.

  • The crude product is an oil that is difficult to crystallize.

  • Purification by column chromatography results in low recovery.

Potential Causes & Solutions:

  • Product Solubility: The product, being a polar molecule, might have significant solubility in the aqueous acidic workup solution.

    • Solution:

      • Careful Neutralization: After quenching the reaction on ice, carefully neutralize the acidic solution. The product is likely to be more soluble at very low or high pH. Adjusting the pH to near neutral (around 7) may induce precipitation.[6]

      • Extraction with an Appropriate Solvent: If precipitation is incomplete, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Recrystallization: For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for obtaining a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary functions in the nitration of 2-bromo-3-hydroxypyridine:

  • Catalyst: It protonates nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2]

  • Solvent: It provides a highly polar medium to dissolve the reactants.

Q2: Why is the reaction typically performed at low temperatures initially?

A2: The initial low temperature (e.g., 0 °C) is crucial for controlling the exothermic nature of mixing concentrated acids and for managing the rate of the reaction. Slow, controlled addition of the nitrating agent at low temperatures can also enhance regioselectivity and prevent the formation of unwanted byproducts and degradation.[4]

Q3: Can I use a different nitrating agent?

A3: While a mixture of nitric acid and sulfuric acid is the most common and effective nitrating agent for this type of substrate, other reagents can be used for nitration. However, for a deactivated heterocyclic system, a strong nitrating agent is generally required. Milder agents may result in very low to no conversion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

Q5: What are the expected spectroscopic signatures of the product?

A5: In the ¹H NMR spectrum of 2-Bromo-6-nitropyridin-3-ol, you would expect to see two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The presence of the nitro group will likely shift these signals downfield. The hydroxyl proton may appear as a broad singlet. The molecular weight can be confirmed by mass spectrometry.

Experimental Protocols

Synthesis of the Starting Material: 2-Bromo-3-hydroxypyridine

A common route to the starting material is from 3-hydroxypyridine.

Step-by-Step Methodology:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice-salt bath to between -10 and 0 °C.

  • Slowly add bromine dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully adjust the pH of the solution to 7 using an acid.

  • The crude product, 2-bromo-3-hydroxypyridine, should precipitate and can be collected by filtration and recrystallized.[6]

A yield of around 70-75% can be expected for this step.[6]

Optimized Protocol for the Synthesis of 2-Bromo-6-nitropyridin-3-ol

This protocol is a recommended starting point, and further optimization may be necessary based on your specific laboratory conditions and observations.

Reagents and Stoichiometry:

ReagentMolar Eq.
2-Bromo-3-hydroxypyridine1.0
Concentrated Sulfuric Acid (98%)Solvent
Potassium Nitrate (KNO₃)1.1 - 1.5

Step-by-Step Methodology:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0 °C in an ice bath.

  • Slowly add 2-bromo-3-hydroxypyridine to the cold sulfuric acid with stirring until it is completely dissolved.

  • In small portions, add potassium nitrate to the solution, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, continue to stir the reaction at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to room temperature and pour it carefully onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product and purify by recrystallization.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material Synthesis cluster_main Nitration Reaction cluster_end Workup and Purification 3-Hydroxypyridine 3-Hydroxypyridine Bromination Bromination 3-Hydroxypyridine->Bromination NaOH, Br2 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Bromination->2-Bromo-3-hydroxypyridine Nitration Nitration 2-Bromo-3-hydroxypyridine->Nitration H2SO4, KNO3 2-Bromo-6-nitropyridin-3-ol 2-Bromo-6-nitropyridin-3-ol Nitration->2-Bromo-6-nitropyridin-3-ol Quenching Quenching 2-Bromo-6-nitropyridin-3-ol->Quenching Ice Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis of 2-Bromo-6-nitropyridin-3-ol.

References

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents.
  • Electrophilic substitution on pyridine. (n.d.). Retrieved February 10, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • 2-bromo-3-methoxypyridine preparation method. (n.d.). Google Patents.
  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. (2023, December 30). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Optimization

purification methods for crude 2-Bromo-6-nitropyridin-3-ol

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely working with 2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9), a critical scaffold often used in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9), a critical scaffold often used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]

The purification of this intermediate presents specific challenges due to the competing electronic effects of the electron-withdrawing nitro group and the electron-donating hydroxyl group.[1] The crude material typically contains unreacted starting material (2-bromo-3-pyridinol ), regioisomers (e.g., 4-nitro isomer ), and oxidative tars.[1]

Technical Profile:

  • Acidity (pKa): ~4–5 (The nitro group significantly increases the acidity of the phenolic OH compared to 3-pyridinol).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (MeOH, EtOH) when hot. Sparingly soluble in non-polar solvents (Hexane, Heptane).

  • Stability: Sensitive to light and strong oxidation; stable under acidic conditions.

Troubleshooting Guide (Q&A)

Q1: My product "oils out" instead of crystallizing during cooling. How do I fix this? A: Oiling out usually occurs when the impurity profile is high, or the cooling rate is too fast.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed" crystal of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Process Adjustment: Switch to a solvent pair system. Dissolve the crude in a minimum amount of hot Ethyl Acetate (good solvent), then slowly add hot Hexane (anti-solvent) until slight turbidity persists.[3] Cool very slowly to room temperature, then to 4°C.

Q2: I see a persistent impurity spot on TLC just below my product. What is it? A: This is likely the 4-nitro regioisomer or unreacted 2-bromo-3-pyridinol .[1]

  • Diagnosis: The 6-nitro isomer (your target) is typically less polar than the 4-nitro isomer due to intramolecular hydrogen bonding between the nitro oxygen and the hydroxyl proton.[1]

  • Resolution: If recrystallization fails to remove it, use Flash Column Chromatography with an acidified mobile phase (0.1% Acetic Acid) to prevent peak tailing.

Q3: My yield is significantly lower than expected after Acid-Base extraction. Where did it go? A: You likely lost the product in the aqueous phase or the initial organic wash.

  • Root Cause: 2-Bromo-6-nitropyridin-3-ol is significantly more acidic than simple phenols.[1] If you washed the organic layer with strong base (e.g., 1M NaOH) and then discarded the aqueous layer, you threw away your product.

  • Correction: The product is the conjugate base in NaOH. You must acidify the aqueous layer to pH ~2–3 to precipitate the neutral phenol before extracting it back into an organic solvent.

Q4: The solid is dark yellow/brown even after recrystallization. A: This indicates oxidative tars or trace polymerized byproducts.

  • Fix: Perform a Charcoal Filtration . Dissolve the compound in hot Ethanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter through a Celite pad while hot. Then proceed with crystallization.[4][5][6]

Experimental Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Best for removing non-acidic impurities and starting materials.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Basic Extraction: Extract the organic layer twice with 5% Na₂CO₃ (aq) or 0.5M NaOH .

    • Note: The product moves to the Aqueous Layer (yellow/orange color). Neutral impurities remain in the EtOAc.

  • Wash: Wash the combined aqueous extracts once with a small volume of EtOAc or DCM to remove entrained neutral organics. Discard this organic wash.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a light yellow solid.

  • Recovery:

    • If solid precipitates:[1] Filter, wash with cold water, and dry.

    • If no precipitate:[1] Extract the acidic aqueous layer three times with EtOAc. Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for removing isomers and trace salts.

  • Solvent System: Ethanol/Water (Single solvent method) or EtOAc/Hexane (Two-solvent method).[1]

  • Procedure (EtOH/Water):

    • Suspend crude solid in Ethanol (5 mL/g). Heat to reflux.

    • Add Ethanol dropwise until dissolved.

    • Remove from heat. Add hot Water dropwise until the solution becomes slightly turbid.

    • Add 1-2 drops of Ethanol to clear the turbidity.[1]

    • Allow to cool to room temperature undisturbed for 2 hours, then refrigerate at 4°C overnight.

Protocol C: Flash Column Chromatography

Best for difficult isomer separation.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (gradient from 90:10 to 60:40).

  • Modifier: Add 0.5% Acetic Acid to the mobile phase.

    • Why? The acidic modifier suppresses the ionization of the phenolic hydroxyl group, sharpening the peak shape and preventing "streaking" on the column.

Visualizations

Figure 1: Purification Strategy Decision Tree

Use this logic flow to determine the best method for your specific crude profile.

PurificationStrategy Start Crude 2-Bromo-6-nitropyridin-3-ol CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighImpurities High Impurities (>10%) CheckPurity->HighImpurities Complex Mixture LowImpurities Low Impurities (<10%) CheckPurity->LowImpurities Clean Crude AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals) HighImpurities->AcidBase Recryst Protocol B: Recrystallization (EtOH/Water) LowImpurities->Recryst AcidBase->Recryst If Isomers Persist Final Pure Product AcidBase->Final If Pure Recryst->CheckPurity Check Again Column Protocol C: Flash Chromatography (Acidified Silica) Recryst->Column Fails to remove Isomers Column->Final

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

Figure 2: Acid-Base Extraction Workflow

Visualizing the phase changes of the molecule during extraction.

AcidBaseFlow Crude Crude Mixture (Dissolved in EtOAc) PhaseSep Phase Separation Crude->PhaseSep Mix NaOH Add 0.5M NaOH NaOH->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Phenolate) PhaseSep->AqLayer Bottom Layer Discard Waste OrgLayer->Discard Discard Acidify Acidify with HCl (pH 2-3) AqLayer->Acidify Precipitate Product Precipitates (Filter or Extract) Acidify->Precipitate

Caption: Step-by-step phase transfer logic for isolating the acidic phenol from neutral impurities.

Data & Reference Tables

Table 1: Solvent Screening for Recrystallization

Based on solubility tests of nitropyridinols.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol HighModerateGood Standard first choice.[1] May need water co-solvent.[6]
Water LowInsolublePoor Only useful as an anti-solvent.[1]
Ethyl Acetate HighHighPoor Too soluble; requires Hexane anti-solvent.[1]
Toluene ModerateLowExcellent Good for removing non-polar impurities; higher boiling point.[1]
Acetonitrile HighModerateFair Good for very polar impurities but expensive.[1]
Table 2: Common Impurity Profile
ImpurityOriginRemoval Strategy
2-Bromo-3-pyridinol Unreacted Starting MaterialAcid-Base Extraction (Separation difficult due to similar acidity) or Column Chromatography.
2-Bromo-4-nitropyridin-3-ol RegioisomerRecrystallization (Fractional) or Column Chromatography.[1]
Oxidative Tars DecompositionCharcoal filtration; Recrystallization.[1]

References

  • Preparation of 2-hydroxy-3-nitropyridine. Google Patents. CN103664757A.
  • 6-Bromo-2-nitropyridin-3-ol (Compound Summary) . PubChem.[7][8] CID 21873808.[7] Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]

  • Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated nitro compounds.

Sources

Troubleshooting

Technical Guide: Overcoming Solubility &amp; Reactivity Challenges of 2-Bromo-6-nitropyridin-3-ol

The following technical guide is designed to address the specific physicochemical challenges of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9). It synthesizes property data with practical troubleshooting protocols for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific physicochemical challenges of 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9). It synthesizes property data with practical troubleshooting protocols for researchers encountering solubility bottlenecks.

Executive Summary: The "Acidic Trap"

The primary cause of solubility and reactivity failure with 2-Bromo-6-nitropyridin-3-ol is a misunderstanding of its acidity. Unlike typical phenols (pKa ~10), the electron-withdrawing nitro and bromo groups on the pyridine ring drastically increase the acidity of the C3-hydroxyl group.

  • Estimated pKa: ~2.76 (Comparable to chloroacetic acid) .

  • Implication: At neutral pH (pH 7), this compound exists almost entirely as the anionic phenolate . It will not dissolve in non-polar organic solvents (DCM, Toluene) unless acidified, and it will remain trapped in the aqueous layer during standard workups.

Solubility Profile & Solvent Selection

The table below categorizes solvent suitability based on the compound's protonation state.

Solvent ClassRepresentative SolventsSolubility (Neutral Form)Solubility (Anionic Form)Recommended Use Case
Polar Aprotic DMF, DMSO, NMPHigh High Primary Reaction Media. Ideal for SnAr and couplings.
Ketones Acetone, MEKModerate High (as K/Na salt)Protection Reactions. Excellent for alkylations (e.g., MOM-Cl) using carbonate bases.
Chlorinated DCM, ChloroformModerate Insoluble Extraction Only. Use only after acidifying aqueous layer to pH < 2.
Non-Polar Toluene, HexaneVery Low Insoluble Anti-Solvents. Use to precipitate the product during purification.
Protic WaterLow (pH < 2)High (pH > 4)Workup Medium. Use pH switching to purify without chromatography.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture is a slurry. The starting material won't dissolve."

Diagnosis: You are likely using a non-polar solvent (DCM, Toluene) or a weak polar solvent (THF) where the strong crystal lattice energy (driven by H-bonding and


-stacking) prevents dissolution.
Corrective Action: 
  • Switch Solvent: Move to DMF or DMAc (Dimethylacetamide). These disrupt intermolecular H-bonds.

  • The "Salt Trick": If the reaction allows base, add 1.1 eq of Cs₂CO₃ . The formation of the cesium phenolate breaks the lattice and dramatically increases solubility in polar aprotic media.

Issue 2: "I lost my product during the aqueous workup. The organic layer is empty."

Diagnosis: You treated the compound like a standard phenol. At pH 7 (or even pH 5), the compound is deprotonated (anionic) and stays in the water. Corrective Action:

  • Check pH: Measure the aqueous layer. It is likely > pH 3.

  • Acidify: Add 1M HCl dropwise until the pH is 1–2 . The solution often turns from bright yellow (anion) to pale yellow/tan (neutral).

  • Extract: Now extract with EtOAc or DCM. The neutral form will partition into the organic phase.

Issue 3: "The SnAr reaction (displacement of Br) is stalling or extremely slow."

Diagnosis: Electronic deactivation. If you run the reaction with a base, the C3-OH becomes C3-O⁻. This oxy-anion is a strong electron donor, which pushes electron density into the pyridine ring, making the C2-carbon less electrophilic and resistant to nucleophilic attack. Corrective Action:

  • Protect First: Convert the OH to a MOM (Methoxymethyl) or Bn (Benzyl) ether before attempting the SnAr reaction. This restores the electrophilicity of the ring.

  • Reference Protocol: See Patent EP2280001A1 for efficient MOM protection using Acetone/K₂CO₃ .

Strategic Protocols

Protocol A: The "pH Swing" Purification

Use this to purify the compound from neutral impurities without column chromatography.

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Extraction (Base): Extract with 5% NaHCO₃ (aq) .

    • Result: The 2-Bromo-6-nitropyridin-3-ol moves to the Aqueous Layer (as sodium salt). Neutral impurities stay in EtOAc.

  • Separation: Discard the EtOAc layer (or keep for secondary recovery).

  • Precipitation (Acid): Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH ~1.

    • Result: The pure product precipitates as a solid.

  • Isolation: Filter the solid. If it oils out, extract with fresh DCM.

Protocol B: In-Situ Solubilization for Alkylation

Recommended for attaching protecting groups (e.g., MOM, SEM).

  • Solvent: Use Acetone (anhydrous).

  • Base: Add Powdered K₂CO₃ (2.0 eq).

  • Procedure: Stir at room temperature for 30 mins before adding the electrophile.

    • Observation: The suspension will turn bright yellow/orange, indicating the formation of the soluble potassium phenolate.

  • Addition: Add the alkyl halide (e.g., MOM-Cl) dropwise at 0°C.

Decision Workflows (Visualized)

Figure 1: Solubility & Solvent Selection Decision Tree

This diagram guides you to the correct solvent system based on your intended chemical transformation.

SolubilityTree Start Select Reaction Type Type1 Nucleophilic Substitution (SnAr at Br) Start->Type1 Type2 OH Protection (Alkylation) Start->Type2 Type3 Purification / Workup Start->Type3 Solv1 Preferred: DMF or DMSO (High Solubility) Type1->Solv1 Solv2 Preferred: Acetone or MeCN with K2CO3 Type2->Solv2 CheckPH Check Aqueous pH Type3->CheckPH Issue1 Issue: Low Reactivity? Solv1->Issue1 Sol1 Solution: Protect OH first (O-MOM or O-Bn) Issue1->Sol1 Note2 Forms soluble phenolate (Yellow solution) Solv2->Note2 Acidic pH < 2 (Neutral Form) CheckPH->Acidic Acidify Basic pH > 4 (Anionic Form) CheckPH->Basic Basify Action1 Extract into DCM/EtOAc Acidic->Action1 Action2 Stays in Water (Wash away impurities) Basic->Action2

Caption: Decision tree for selecting solvents and troubleshooting reactivity based on the specific chemical pathway.

Figure 2: The "pH Swing" Extraction Workflow

A visual guide to the isolation protocol described in Section 4.

WorkupFlow Mix Crude Mixture (Organic + Aqueous) Step1 Add Base (NaHCO3) pH > 7 Mix->Step1 Phase1 Phase Separation Step1->Phase1 Org1 Organic Layer (Contains Impurities) Phase1->Org1 Discard Aq1 Aqueous Layer (Contains Product as Salt) Phase1->Aq1 Keep Step2 Acidify (HCl) pH ~ 1-2 Aq1->Step2 Precip Product Precipitates or Oils Out Step2->Precip Final Extract w/ DCM & Evaporate Precip->Final

Caption: Step-by-step logic for the "pH Swing" purification method, exploiting the pKa ~2.8 of the target compound.

References

  • GuideChem. (n.d.). 2-Bromo-6-nitropyridin-3-ol Properties and pKa Data. Retrieved from

  • Shionogi & Co., Ltd. (2011). European Patent EP2280001A1: Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative. (Example 1: Synthesis of intermediate via MOM protection). Retrieved from

  • Organic Syntheses. (Various). General procedures for nitration and bromination of pyridines. (Provided for context on analogous scaffolds). Retrieved from

Optimization

Technical Support Center: Minimizing Debromination in Nitropyridine Coupling

Executive Summary & Mechanistic Insight The Challenge: Coupling reactions involving nitropyridines (specifically halonitropyridines) are notoriously prone to hydrodehalogenation (debromination). The presence of the nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Coupling reactions involving nitropyridines (specifically halonitropyridines) are notoriously prone to hydrodehalogenation (debromination). The presence of the nitro group (


) and the pyridine nitrogen renders the aromatic ring highly electron-deficient.

The Mechanism of Failure: While electron deficiency accelerates Oxidative Addition (OA) of the Pd(0) into the C-Br bond, it creates a "waiting room" problem. The resulting highly electrophilic Pd(II) intermediate is unstable. If Transmetallation (TM) with the boronic acid is slow (common with steric hindrance or low nucleophilicity), the Pd(II) species will divert to a lower-energy pathway: scavenging a hydride from the solvent, base, or ligand.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired coupling and the undesired debromination.

G Start Start: Bromonitropyridine OxAdd Intermediate: Ar-Pd(II)-Br (Highly Electrophilic) Start->OxAdd Fast Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd enters cycle TransMetal Step: Transmetallation (Requires Active Boronate) OxAdd->TransMetal Path A: Desired (Rate Limiting) HydrideScav Side Reaction: Hydride Scavenging (From Solvent/Ligand) OxAdd->HydrideScav Path B: Undesired (Fast if Path A stalls) Product Product: Biaryl Coupling TransMetal->Product Reductive Elimination SideProduct Waste: Debrominated Nitropyridine (Ar-H) HydrideScav->SideProduct Reductive Elimination

Figure 1: Kinetic competition in the catalytic cycle. The electron-deficient nitropyridine accelerates oxidative addition but stabilizes the Pd(II) intermediate, increasing the window for hydride scavenging if transmetallation is sluggish.

Critical Parameter Optimization (The "How-To")

To minimize debromination, you must shift the kinetics to favor Transmetallation over Hydride Scavenging.

A. Solvent Selection: The "Proton Source" Trap
  • The Problem: Primary and secondary alcohols (EtOH, MeOH, iPrOH) are common Suzuki solvents but are fatal for nitropyridines. They act as hydride donors via

    
    -hydride elimination from a Pd-alkoxide intermediate.
    
  • The Fix: Switch to aprotic, non-polar solvents .

    • Recommended: Toluene, 1,4-Dioxane, or DME.

    • Why: These solvents lack

      
      -hydrogens available for easy transfer to the metal center.
      
B. Ligand Engineering: Speeding Up the Cycle
  • The Problem: Simple phosphines (like

    
    ) are often too slow to promote reductive elimination in sterically crowded or electron-poor systems.
    
  • The Fix: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).

    • Recommended:XPhos or SPhos .

    • Why: The bulk facilitates rapid Reductive Elimination (clearing the catalyst), while the electron richness stabilizes the Pd(0) species, preventing aggregation.

C. Base Strategy: Anhydrous vs. Aqueous
  • The Problem: Water is usually good for Suzuki coupling, but in highly sensitive nitropyridine cases, it can facilitate protodeboronation of the boronic acid (destroying your nucleophile).

  • The Fix: If debromination persists, switch to anhydrous conditions .

    • Recommended: Anhydrous

      
       or 
      
      
      
      suspended in Toluene/Dioxane.

Troubleshooting Q&A

Q1: I see 40% debrominated product (Ar-H) and 10% starting material. Adding more catalyst didn't help. Why? A: Adding more catalyst often increases the rate of side reactions if the underlying kinetics are flawed. The presence of Ar-H confirms that Oxidative Addition is working (the Pd broke the C-Br bond), but Transmetallation failed.

  • Action: Do not add more Pd. Instead, increase the concentration of the Boronic Acid (1.5 to 2.0 equiv) and switch to a more active ligand (e.g., from dppf to XPhos) to accelerate the coupling step.

Q2: Does the position of the nitro group matter? A: Yes. A nitro group ortho to the halogen (e.g., 2-bromo-3-nitropyridine) creates extreme steric hindrance and electronic deactivation.

  • Action: This substrate requires higher temperatures (

    
    ) to force transmetallation. Ensure you use a ligand with a large "bite angle" or bulk (like XPhos) that can accommodate the steric clash.
    

Q3: Can I use ethanol as a co-solvent to dissolve the boronic acid? A: Avoid if possible. Ethanol is a prime hydride donor.

  • Action: If solubility is an issue, use DMF or DMAc as a co-solvent with Toluene. These are aprotic and will not donate hydrides as easily as alcohols.

Validated Protocol: High-Fidelity Nitropyridine Coupling

This protocol is designed to minimize hydride sources and maximize transmetallation rates.

ParameterSpecificationRationale
Substrate 1.0 equiv BromonitropyridineLimiting reagent.
Boronic Acid 1.5 - 2.0 equiv Excess required to outcompete hydride scavenging.
Catalyst

(2 mol%) + XPhos (4-8 mol%)
Bulky, electron-rich system prevents Pd reduction.
Base

(3.0 equiv)
Anhydrous phosphate is milder than alkoxides, reducing side reactions.
Solvent Toluene (Anhydrous)Strictly aprotic to remove hydride sources.
Concentration 0.2 MHigh concentration favors bimolecular coupling over unimolecular decomposition.
Temp/Time

for 4-12 hours
Heat required for sterically hindered nitropyridines.
Step-by-Step Workflow
  • Degassing (Critical): Sparge the Toluene with Argon/Nitrogen for at least 30 minutes before adding reagents. Oxygen promotes homocoupling and catalyst death.

  • Solids Addition: Charge the reaction vial with the Bromonitropyridine, Boronic Acid,

    
    , 
    
    
    
    , and XPhos.
  • Solvent Addition: Add the degassed Toluene via syringe under inert atmosphere.

  • Reaction: Seal the vial and heat to

    
    .
    
  • Monitoring: Check LCMS at 2 hours.

    • If Ar-H is rising: Lower temp to

      
       and add 0.5 equiv more Boronic Acid.
      
    • If SM is stalled: Add 1 mol% more Catalyst/Ligand stock solution.

Diagnostic Decision Tree

Use this flow to troubleshoot live experiments.

Troubleshooting Start Issue: Low Yield / Impurities CheckImpurity Identify Major Byproduct (LCMS/NMR) Start->CheckImpurity Debrom Product is Ar-H (Debromination) CheckImpurity->Debrom Homo Product is Ar-Ar (Homocoupling) CheckImpurity->Homo SMRemains Starting Material Remains (No Reaction) CheckImpurity->SMRemains CheckSolvent Is Solvent Protic? (MeOH, EtOH, Water) Debrom->CheckSolvent Degas Solvent Better\nReduce Oxidant Degas Solvent Better Reduce Oxidant Homo->Degas Solvent Better\nReduce Oxidant Check Catalyst Quality\nIncrease Temp Check Catalyst Quality Increase Temp SMRemains->Check Catalyst Quality\nIncrease Temp SwitchSolvent Action: Switch to Toluene or Dioxane CheckSolvent->SwitchSolvent Yes CheckLigand Is Ligand PPh3? CheckSolvent->CheckLigand No SwitchLigand Action: Switch to XPhos or SPhos CheckLigand->SwitchLigand Yes

Figure 2: Diagnostic workflow for identifying and correcting reaction failures.

References

  • Mechanistic Studies on Debromination: Navarro, O., et al. (2004).[1] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Optimization of Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • The "2-Pyridyl Problem" and Boronate Instability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

Sources

Troubleshooting

troubleshooting low conversion rates in 2-Bromo-6-nitropyridin-3-ol reduction

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chemical reduction of 2-Bromo-6-nitropyridin-3-ol to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chemical reduction of 2-Bromo-6-nitropyridin-3-ol to its corresponding amine, 2-Amino-6-bromopyridin-3-ol. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is the most common issue reported for this transformation. The sensitive interplay of the nitro group, the bromo substituent, and the pyridinol core demands a carefully optimized approach. This section provides a systematic guide to diagnosing and resolving poor reaction outcomes.

Q: My reduction of 2-Bromo-6-nitropyridin-3-ol is showing low conversion by TLC and LC-MS analysis. What are the primary causes and how can I rectify this?

A: Low conversion in this specific reduction is typically traced back to one of four areas: the choice and quality of the reducing agent, the reaction conditions, competing side reactions, or inefficient workup and purification. Let's explore each in detail.

1. In-Depth Analysis of Reducing Agent and Stoichiometry

The choice of reducing agent is the most critical parameter. The goal is to selectively reduce the nitro group without affecting the C-Br bond (hydrogenolysis) or other sensitive functionalities.

Common Reducing Agents for Aromatic Nitro Groups

Reducing SystemAdvantagesDisadvantages & Mitigation Strategies
SnCl₂·2H₂O High Chemoselectivity: Excellent at reducing nitro groups in the presence of halogens, esters, and nitriles.[1][2] Mild Conditions: Often effective at room temperature to moderate heat.[2]Workup Challenges: Formation of tin salts can lead to emulsions and difficult extractions. Mitigation: Use a carefully controlled basification with NaHCO₃ or KOH, or add a co-solvent like ethanol before extraction.[3] A large excess (up to 10 equivalents) may be required for complete conversion.[4]
Fe / Acid (e.g., HCl, AcOH) Cost-Effective & Robust: An industry standard for large-scale nitro reductions. High Tolerance: Generally preserves most functional groups.[4]Harsh Acidity: May not be suitable for highly acid-sensitive substrates. Heterogeneous: Requires efficient stirring; reaction rates can be limited by surface area.
Catalytic Hydrogenation (H₂) Clean Reaction: Byproducts are minimal (water). High Throughput: Excellent for scaling up.Risk of Dehalogenation: Palladium on carbon (Pd/C) is notorious for cleaving C-Br bonds. Mitigation: Use Raney Nickel, which is less prone to causing dehalogenation.[5] Platinum-based catalysts (e.g., PtO₂) can also be effective.[6] Careful control of H₂ pressure and temperature is crucial.[7]

Troubleshooting Workflow for Reagent Selection:

G start Low Conversion Observed check_reagent 1. Verify Reagent Integrity - Is SnCl₂·2H₂O free-flowing? - Is catalyst fresh? start->check_reagent reagent_ok Reagent Quality OK check_reagent->reagent_ok reagent_bad Replace Reagent and Repeat reagent_ok->reagent_bad No method 2. Evaluate Reduction Method reagent_ok->method Yes h2 Using H₂/Pd/C? method->h2 Catalytic sncl2 Using SnCl₂? method->sncl2 Metal Salt fe Using Fe/Acid? method->fe Metal/Acid h2_sol Potential Dehalogenation. Switch to Raney Nickel. Monitor H₂ pressure carefully. h2->h2_sol sncl2_sol Increase SnCl₂ equivalents (5-10 eq). Ensure anhydrous solvent if specified. Extend reaction time. sncl2->sncl2_sol fe_sol Ensure vigorous stirring. Activate Fe powder with dilute acid. Check acid stoichiometry. fe->fe_sol end_point Re-run with Optimized Conditions h2_sol->end_point sncl2_sol->end_point fe_sol->end_point

2. Reaction Conditions: Solvent, Temperature, and Time
  • Solvent: For SnCl₂ reductions, polar protic solvents like ethanol or aprotic solvents like ethyl acetate are commonly used.[1] The choice can influence reaction rate and solubility of intermediates. If your starting material is not fully dissolved, the reaction will be slow and incomplete.

  • Temperature: While many reductions can proceed at room temperature, gentle heating (40-60 °C) can significantly accelerate the conversion, especially with metal-based reagents like Fe or SnCl₂. However, excessive heat can promote side reactions.

  • Reaction Time: Nitro reductions can be slower than they appear. Monitor the reaction diligently by TLC or LC-MS until the starting material spot has been completely consumed. A reaction that appears stalled after 2 hours might simply require 6-8 hours to reach completion.

3. Identification and Mitigation of Side Reactions

The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[8] If conditions are not optimal, these intermediates can accumulate or react further to form undesired dimers (azo or azoxy compounds).[8]

  • Incomplete Reduction: The presence of hydroxylamine intermediates can be an issue. These species are often unstable and can complicate purification.[7] Ensuring a sufficient excess of the reducing agent and adequate reaction time is key to driving the reaction to the desired primary amine.

  • Dehalogenation: As mentioned, this is a primary concern with catalytic hydrogenation, especially using palladium catalysts.[5] If you observe a byproduct with a mass corresponding to the loss of bromine, immediately switch to a less aggressive catalyst like Raney Nickel or an alternative reduction method.

4. Optimizing Workup and Purification

Product can be lost during the workup, leading to an artificially low calculated yield.

  • SnCl₂ Workup: The precipitation of tin salts upon basification is a well-known problem.

    • Protocol: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) potassium hydroxide (KOH) solution until the pH is ~8. The resulting tin hydroxides can be filtered off (sometimes with the aid of Celite), or the product can be thoroughly extracted with a solvent like ethyl acetate.[3] Vigorous stirring is essential to prevent the product from being trapped in the precipitate.

  • Purification: The product, 2-Amino-6-bromopyridin-3-ol, is a polar molecule. Standard silica gel chromatography may require a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures). Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, go-to method for reducing 2-Bromo-6-nitropyridin-3-ol on a lab scale?

For initial lab-scale synthesis where chemoselectivity is paramount, reduction with stannous chloride dihydrate (SnCl₂·2H₂O) is highly recommended.[2][5] It offers an excellent balance of reactivity and functional group tolerance, specifically preserving the C-Br bond which is susceptible to hydrogenolysis. While the workup requires care, the reliability of the transformation makes it a superior starting point over catalytic hydrogenation.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and immediate method.

  • Stain: Use a UV lamp to visualize the aromatic rings. Additionally, staining with potassium permanganate (KMnO₄) can be very effective, as the product amine will react while the nitro starting material is often less responsive.

  • Solvent System: A good starting point for a mobile phase is 30-50% ethyl acetate in hexanes. You should see the starting material (less polar) give way to the product (more polar, likely to streak without a modifier like methanol or triethylamine).

  • Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: My TLC shows the consumption of starting material, but I have multiple new spots. What are they likely to be?

Multiple spots can indicate several possibilities:

  • Intermediates: A spot between your starting material and final product could be the partially reduced hydroxylamine or nitroso intermediate.[8]

  • Dehalogenation: A less polar spot could be the debrominated product. This is especially likely if using H₂/Pd/C.

  • Dimerization Products: Faint spots, often colored (yellow/orange), could be trace amounts of azo or azoxy dimers.[6]

G Mechanism Ar-NO₂ (Nitro) {Step 1|+ e⁻, H⁺} node1 Ar-NO (Nitroso) node2 Ar-NHOH (Hydroxylamine) node1:e->node2:w Reduction node3 Ar-NH₂ (Amine) node2:e->node3:w Reduction path1 path1 path1:s->node1:w Reduction

Q4: Can you provide a validated starting protocol for a SnCl₂ reduction?

Absolutely. This protocol is a robust starting point that can be optimized based on your observations.

Experimental Protocol: Reduction using Stannous Chloride Dihydrate

Materials:

  • 2-Bromo-6-nitropyridin-3-ol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite (optional)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-nitropyridin-3-ol (1.0 eq).

  • Reagent Addition: Add ethanol to the flask to create a 0.2 M solution. To this stirring suspension, add stannous chloride dihydrate (5.0 eq) portion-wise. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC every hour. The reaction may take 2-6 hours for full conversion.

  • Quenching: Once the starting material is consumed, cool the flask in an ice-water bath.

  • Basification & Workup: Slowly pour the reaction mixture into a beaker containing a vigorously stirring saturated NaHCO₃ solution. Continue stirring for 30 minutes. A thick, white precipitate of tin salts will form.

  • Filtration (Optional but Recommended): Filter the entire slurry through a pad of Celite to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-6-bromopyridin-3-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. (n.d.). Digital Commons @ NJIT. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021). Reddit. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). ResearchGate. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-6-nitropyridin-3-ol

Topic: Removal of Regioisomeric Impurities from 2-Bromo-6-nitropyridin-3-ol CAS: 167683-72-9 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You are likely ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomeric Impurities from 2-Bromo-6-nitropyridin-3-ol CAS: 167683-72-9 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering purity issues with 2-Bromo-6-nitropyridin-3-ol (Target) .

In the synthesis of this scaffold—typically via the nitration of 2-bromo-3-pyridinol—regioselectivity is the primary challenge. The hydroxyl group at position 3 directs the incoming nitro group to positions 2, 4, and 6. With position 2 blocked by bromine, two isomers are formed:

  • The Target (Para-directing): 2-Bromo-6-nitropyridin-3-ol.

  • The Impurity (Ortho-directing): 2-Bromo-4-nitropyridin-3-ol.[1]

Because these isomers possess identical molecular weights and similar polarities, separation requires exploiting subtle differences in their intramolecular bonding and pKa values. This guide provides validated protocols to isolate the target.

Module 1: Diagnostic & Identification

Before attempting purification, you must confirm the identity of your impurity. Regioisomers are often misidentified because they share the same mass (LC-MS is insufficient). Proton NMR (


H-NMR) is the only definitive identification method. 
The "Smoking Gun": The H-6 Proton

The critical differentiator is the proton at the 6-position (alpha to the nitrogen).

  • Target (6-Nitro): The 6-position is substituted with a Nitro group.[1] You will NOT see a highly deshielded alpha-proton.[1] You will see two doublets for H-4 and H-5.[1]

  • Impurity (4-Nitro): The 6-position is open.[1] You WILL see a highly deshielded doublet or singlet around 8.0–8.5 ppm.

Decision Tree: Isomer Identification

IsomerID Start Crude Product 1H-NMR (DMSO-d6) CheckH6 Check Region 8.0 - 8.5 ppm (Alpha-to-Nitrogen Proton) Start->CheckH6 ResultA Signal Present (d, J~5-8Hz) Identity: 2-Bromo-4-nitro isomer (IMPURITY) CheckH6->ResultA Proton H-6 Visible ResultB Signal Absent (Only H-4/H-5 doublets visible) Identity: 2-Bromo-6-nitro isomer (TARGET) CheckH6->ResultB Proton H-6 Absent

Figure 1: NMR decision tree for distinguishing the 6-nitro target from the 4-nitro impurity.[1]

Module 2: Purification Protocols

We recommend a two-stage approach. Method A is sufficient for bulk purification (>10g). Method B is for polishing high-purity samples (>98%) or small scale (<1g).[1]

Method A: Differential Recrystallization (The "Intramolecular" Hack)

Mechanism: The 4-nitro isomer (impurity) possesses a nitro group adjacent to the hydroxyl. This forms a strong intramolecular hydrogen bond (OH


 O

N). This "locks" the molecule, reducing its polarity and preventing it from networking with the solvent. The 6-nitro isomer (target) cannot form this intramolecular bond. It relies on intermolecular hydrogen bonding, making it significantly less soluble in non-polar/moderately polar solvents and leading to a higher melting point.

Protocol:

  • Solvent Selection: Use a mixture of Ethanol (EtOH) and Water (9:1 ratio) OR pure Acetonitrile (MeCN) .

    • Note: Avoid pure non-polar solvents (like Hexane) initially, as the impurity is too soluble, but the target might also crash out as an oil.

  • Dissolution: Suspend the crude solid in the solvent (10 mL per gram). Heat to reflux (80°C) until fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling traps the impurity.

  • Filtration: The 6-nitro target will crystallize as yellow needles.[1] The 4-nitro impurity , being more soluble due to internal H-bonding, remains in the mother liquor.

  • Wash: Wash the filter cake with cold, pure Ethanol.

ParameterTarget (6-Nitro)Impurity (4-Nitro)
H-Bonding Intermolecular (Networked)Intramolecular (Discrete)
Solubility (EtOH) ModerateHigh
Elution (Silica) Slower (More Polar)Faster (Less Polar)
Method B: Flash Column Chromatography

If recrystallization yields <95% purity, use chromatography. Because pyridinols are amphoteric and can "tail" (streak) on silica due to interaction with silanols, you must acidify the mobile phase.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .

    • Gradient: Start at 90:10 (Hex:EtOAc) and ramp to 60:40.

  • Elution Order:

    • Fraction 1 (High Rf): 2-Bromo-4-nitropyridin-3-ol (Impurity).[1] Reason: Intramolecular H-bond hides the polar OH group.[1]

    • Fraction 2 (Lower Rf): 2-Bromo-6-nitropyridin-3-ol (Target).

  • Workup: Combine target fractions. Evaporate solvent. Important: To remove residual acetic acid, co-evaporate with Toluene twice.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

A: This is a classic issue with nitropyridinols. It usually indicates one of two things:

  • Solvent is too wet: If you used Ethanol/Water, the water content might be too high. Re-dissolve in absolute Ethanol and add water dropwise only until turbidity persists at reflux.

  • Impurity Load is too high: If the crude contains >30% of the 4-nitro isomer, it acts as a solvent, depressing the melting point. Solution: Perform a crude acid-base wash (dissolve in dilute NaOH, wash with DCM to remove non-acidic neutrals, then re-acidify aqueous layer to pH 3-4 to precipitate the phenols) before recrystallization.

Q2: Can I separate them using pH extraction (pKa differences)?

A: Theoretically, yes, but it is difficult.

  • The 4-nitro isomer is generally less acidic (higher pKa) because the proton is stabilized by the intramolecular bond with the nitro group.

  • The 6-nitro isomer is more acidic (lower pKa).[1]

  • Strategy: If you dissolve the mixture in Na

    
    CO
    
    
    
    (pH ~11) and slowly acidify with dilute HCl, the 4-nitro isomer (weaker acid) should precipitate first (around pH 5-6). Filter it off. Continue acidifying to pH 2-3 to precipitate the 6-nitro target . Validation required: This method is sensitive to concentration and temperature.
Q3: I see a peak at ~7.5 ppm and ~8.2 ppm. Is this the impurity?

A: Check your coupling constants (


-values).
  • Target (6-Nitro): H-4 and H-5 are ortho.

    
     Hz.[1]
    
  • Impurity (4-Nitro): H-5 and H-6 are ortho.

    
     Hz.[1]
    
  • Starting Material (2-Bromo-3-pyridinol): Look for three protons.[1]

  • Side Product (2,6-Dibromo-4-nitropyridine): Singlet (2 protons equivalent) if symmetric, or distinct pattern.[1]

  • Note: If you see a singlet at ~13-14 ppm, that is the phenolic -OH (often broad).[1]

Workflow Visualization

PurificationFlow Input Crude Mixture (Target + 4-Nitro Impurity) Step1 Dissolve in Hot EtOH/H2O (9:1) Temp: 80°C Input->Step1 Step2 Slow Cool to RT (No Ice Bath) Step1->Step2 Decision Precipitate Formed? Step2->Decision Solid Solid Filter Cake (Enriched 6-Nitro Target) Decision->Solid Yes Liquid Mother Liquor (Contains 4-Nitro Impurity) Decision->Liquid No (Oiling) Check Check Purity (NMR) >98%? Solid->Check Col Perform Column Chrom. (Hex/EtOAc + 1% AcOH) Liquid->Col Recover Target Final Pure Product Dry in Vac Oven Check->Final Yes Check->Col No

Figure 2: Purification workflow prioritizing recrystallization for efficiency, with chromatography as a fallback.

References

  • Synthesis & Precursors: Organic Syntheses, Coll. Vol. 3, p. 136 (1955). (General method for bromopyridines and nitration precursors).[2]

  • Isomer Data & CAS: PubChem Compound Summary for CID 11694041 (Related 2-amino-5-bromo-3-hydroxypyridine structure for shift comparison) and 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9).[1]

  • pKa & Acidity Principles: Master Organic Chemistry, "The pKa Table Is Your Friend" (Acidity trends in phenols/pyridinols).

  • Commercial Availability & Specs: Sigma-Aldrich Product Specification for 2-Bromo-3-pyridinol (Starting Material). [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Nitration of Bromopyridinols

Executive Summary & Safety Directive Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are encountering challenges with the regioselective nitration of bromopyridinols—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are encountering challenges with the regioselective nitration of bromopyridinols—specifically balancing conversion rates against decomposition and byproduct formation.

The Core Challenge: Nitrating bromopyridinols (e.g., 5-bromo-2-hydroxypyridine or 3-bromo-5-hydroxypyridine) presents a thermodynamic paradox. The hydroxyl group activates the ring, facilitating electrophilic aromatic substitution (EAS), but the electron-withdrawing bromine and the pyridine nitrogen (especially when protonated) deactivate it. The critical process variable (CPP) is temperature control .

Safety Critical Warning (Class 2 Hazard): Nitration of activated heterocycles is highly exothermic. In cooling failure scenarios, the Maximum Temperature of Synthesis Reaction (MTSR) can rapidly exceed the decomposition threshold (


), leading to "fume-off" events or explosive decomposition [1]. Always maintain a secondary cooling loop. 

The "Golden Batch" Protocol

Based on validated high-yield workflows for 3-bromo-5-hydroxypyridine and 5-bromo-2-hydroxypyridine [2, 3].

Standard Operating Procedure (SOP)

Target Reaction: Mononitration ortho- to the hydroxyl group.

StepOperationCritical ParameterRationale
1 Dissolution Dissolve substrate in conc.[1]

.
Temp <

2 Cryogenic Ramp Cool mixture to

(Ice/Salt bath).

3 Addition Add Fuming

(1.0 - 1.1 eq) dropwise.
Rate < 0.5 mL/min
4 Kinetic Phase Stir at

for 30 mins.
Hold Time
5 Thermodynamic Phase Remove ice bath. Allow warm to

.
Ramp:

/hour
6 Quench Pour onto crushed ice.Exotherm Control

Technical Deep Dive: Temperature vs. Selectivity

Why the


 ramp is non-negotiable.

The nitration of bromopyridinols is governed by two competing factors:

  • Activation by -OH: Directs ortho and para.

  • Deactivation by -Br and Protonated N: Increases the Activation Energy (

    
    ).
    
Temperature Impact Table
Temperature ZoneReaction BehaviorOutcome

Kinetic Trap. The system lacks energy to form the carbocation intermediate (sigma complex) on the deactivated ring.Low Conversion. Starting material recovered.

Controlled Initiation.

forms, but substitution is slow. Ideal for mixing reactants safely.
Safe Addition. Prevents thermal runaway.

Ideal Reaction Window. Sufficient energy to overcome

for mono-nitration, but insufficient for di-nitration or ring oxidation.
High Yield (>85%). Regioselective mono-nitration.

Thermodynamic Chaos. Activation energy for ipso-substitution (displacing Br) or dinitration is met.Impurities. Dinitro species, loss of Bromine, tar formation.
Mechanism & Energy Diagram

The following diagram illustrates the energy landscape. Note the "Sweet Spot" where the system overcomes the barrier for Product A (Mono-nitro) but not Product B (Di-nitro/Tars).

ReactionEnergy Start Reactants (Bromopyridinol + HNO3) TS1 TS1: Mono-Nitration (Requires ~20°C) Start->TS1 Controlled Warming Product Product (Nitro-Bromopyridinol) TS1->Product Kinetic Product TS2 TS2: Di-Nitration/Oxidation (Requires >45°C) Product->TS2 Overheating Byproduct Tars / Unstable Species TS2->Byproduct Thermodynamic Sink

Figure 1: Reaction coordinate visualization showing the temperature-dependent pathways.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately upon adding Nitric Acid.

  • Diagnosis: Thermal Runaway / Oxidative Decomposition.

  • Root Cause: The internal temperature spiked during addition. This is common if the addition rate was too fast or the cooling bath was insufficient.

  • Solution: Ensure the internal probe reads

    
    before adding the first drop of 
    
    
    
    . Use "Fuming" nitric acid carefully; if using standard 65-70%, the water content might be generating heat upon mixing with
    
    
    .

Q2: I have 50% unreacted starting material after 20 hours.

  • Diagnosis: Kinetic Trapping.

  • Root Cause: The reaction was likely kept at

    
     for the entire duration. The bromine atom deactivates the ring enough that 
    
    
    
    is insufficient for full conversion.
  • Solution: After the addition is complete, you must remove the ice bath and allow the vessel to reach Room Temperature (

    
    ). If conversion is still low, heat gently to 
    
    
    
    , but monitor HPLC closely for impurities.

Q3: I am seeing a "double nitration" peak in my LC-MS.

  • Diagnosis: Over-nitration.

  • Root Cause: Temperature exceeded

    
     or local concentration of 
    
    
    
    was too high (poor stirring).
  • Solution:

    • Verify stirring RPM (ensure a vortex is visible).

    • Check your max temperature log.

    • Reduce

      
       equivalents to 1.01 eq.
      

Q4: Can I use Acetyl Nitrate (


) instead of Sulfuric Acid? 
  • Analysis: Yes, this is a milder method often used for sensitive substrates.

  • Caveat: Acetyl nitrate is explosive if heated. Keep strictly

    
     during preparation and 
    
    
    
    during reaction. This method often improves regioselectivity if the sulfuric acid method is too harsh [4].

Decision Support Workflow

Use this flowchart to determine the next step in your optimization process.

Troubleshooting Start Check LC-MS / TLC After 4 Hours CheckConversion Is Conversion > 90%? Start->CheckConversion CheckPurity Is Purity > 95%? CheckConversion->CheckPurity Yes LowConv Low Conversion CheckConversion->LowConv No Success Proceed to Quench (Pour on Ice) CheckPurity->Success Yes Impurity High Impurities (Dinitro/Tars) CheckPurity->Impurity No ActionHeat Action: Increase Temp to 35°C for 2 hrs LowConv->ActionHeat ActionCool Action: Restart. Maintain T < 5°C during add. Max T = 20°C. Impurity->ActionCool

Figure 2: In-process decision tree for reaction monitoring.

References

  • Thermal Safety of Nitration: ResearchGate. "Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines." (Discusses MTSR and Class 2 hazards in similar heterocycles). Link

  • Synthesis Protocol (3-bromo-5-hydroxypyridine):ChemicalBook. "Synthesis of 5-bromo-2-nitro-3-Pyridinol.

    
     addition, RT stir). Link
    
  • Synthesis Protocol (2-hydroxypyridine derivatives): Google Patents. "CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine."[2] (Validates low-temp addition for hydroxypyridines). Link

  • Alternative Reagents: Arkivoc. "Direct nitration of five membered heterocycles." (Discusses Acetyl Nitrate/TFA methods for sensitive substrates). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Data of 2-Bromo-6-nitropyridin-3-ol

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the array of analytical t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and direct insight into the carbon framework of a molecule. This guide presents a detailed analysis of the ¹³C NMR spectral data for 2-Bromo-6-nitropyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry.

This technical guide will provide an in-depth comparison of the ¹³C NMR spectrum of 2-Bromo-6-nitropyridin-3-ol with structurally related analogues. By dissecting the influence of the bromo, nitro, and hydroxyl substituents on the chemical shifts of the pyridine ring, we aim to provide a robust framework for the interpretation of ¹³C NMR spectra in this class of compounds.

Comparative Analysis of ¹³C NMR Spectra

The predicted ¹³C NMR spectral data for 2-Bromo-6-nitropyridin-3-ol and its analogues, 2-Bromo-3-hydroxypyridine and 6-Nitro-pyridin-3-ol, are summarized in Table 1. These compounds were selected to systematically evaluate the electronic effects of the bromo and nitro substituents on the pyridin-3-ol core. All predictions were performed using advanced computational algorithms to provide reliable estimations of the chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of 2-Bromo-6-nitropyridin-3-ol and Related Compounds.

Carbon Position2-Bromo-6-nitropyridin-3-ol2-Bromo-3-hydroxypyridine6-Nitro-pyridin-3-ol
C2~140.2~142.5~155.9
C3~155.1~145.8~148.7
C4~110.5~123.6~112.1
C5~125.8~128.9~121.5
C6~158.7~138.2~163.4

Note: These values are predicted and may differ slightly from experimental results.

To visually represent the structural relationships between these molecules, the following diagram illustrates their core structures.

G cluster_0 Target Compound cluster_1 Analogues for Comparison A 2-Bromo-6-nitropyridin-3-ol B 2-Bromo-3-hydroxypyridine A->B - NO2 C 6-Nitro-pyridin-3-ol A->C - Br

Figure 1: Structural relationship between the target compound and its analogues.

Interpreting the Substituent Effects

The observed differences in the predicted chemical shifts can be rationalized by considering the electronic properties of the bromo, nitro, and hydroxyl groups.

  • The Hydroxyl Group (-OH): As a strong electron-donating group through resonance, the hydroxyl group at C3 significantly shields the ortho (C2 and C4) and para (C6) positions. This effect is evident when comparing the chemical shifts to unsubstituted pyridine (C2/6: 149.7 ppm, C3/5: 123.5 ppm, C4: 135.7 ppm).

  • The Bromo Group (-Br): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would typically deshield adjacent carbons. However, it also possesses lone pairs that can participate in resonance, acting as a weak electron-donating group. In aromatic systems, the "heavy atom effect" of bromine can also lead to an upfield (shielding) shift of the directly attached carbon.[1] This complex interplay of effects results in the observed chemical shift for C2 in 2-Bromo-3-hydroxypyridine.

  • The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This strong deshielding effect is most pronounced at the ortho (C5) and para (C3) positions relative to its attachment at C6. This is clearly observed in the downfield shift of C6 in both 2-Bromo-6-nitropyridin-3-ol and 6-Nitro-pyridin-3-ol.

By comparing the spectra, we can deduce the following:

  • The presence of the nitro group at C6 in 2-Bromo-6-nitropyridin-3-ol causes a significant downfield shift of C6 compared to 2-Bromo-3-hydroxypyridine, highlighting its strong electron-withdrawing nature.

  • The C2 carbon in 2-Bromo-6-nitropyridin-3-ol is shifted upfield compared to 6-Nitro-pyridin-3-ol, demonstrating the shielding influence of the adjacent bromo substituent.

  • The chemical shifts of C4 and C5 are influenced by the combined electronic effects of all three substituents, leading to the observed values.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR spectra for compounds such as 2-Bromo-6-nitropyridin-3-ol, a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the solid compound for a standard ¹³C NMR experiment.[2] A higher concentration may be necessary for less sensitive nuclei or for quantitative analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[2] The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[2]

G A Weigh Sample (50-100 mg) C Dissolve Sample A->C B Select Deuterated Solvent B->C D Filter into NMR Tube C->D E Acquire Spectrum D->E

Sources

Comparative

mass spectrometry (LC-MS) fragmentation of 2-Bromo-6-nitropyridin-3-ol

Technical Guide: LC-MS Fragmentation & Analysis of 2-Bromo-6-nitropyridin-3-ol Executive Summary & Strategic Context 2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9) is a critical heterocyclic scaffold used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS Fragmentation & Analysis of 2-Bromo-6-nitropyridin-3-ol

Executive Summary & Strategic Context

2-Bromo-6-nitropyridin-3-ol (CAS: 167683-72-9) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural integrity—specifically the regiochemistry of the bromine, nitro, and hydroxyl groups—is paramount during scale-up.

This guide provides a definitive technical analysis of its mass spectrometric behavior. Unlike generic protocols, we focus on the mechanistic causality of fragmentation to distinguish this specific isomer from potential synthetic byproducts (e.g., 2-bromo-5-nitropyridin-3-ol).

Key Performance Indicator (KPI): The ability to unambiguously identify the 2,3,6-substitution pattern using MS/MS fragmentation logic without relying solely on retention time.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility, the following protocol utilizes a "self-validating" approach where the isotopic signature of Bromine serves as an internal control for ion assignment.

Recommended LC-MS Conditions
ParameterSpecificationRationale
Ionization Mode ESI Negative (-) The phenolic hydroxyl (pKₐ ~6-7) and electron-withdrawing nitro group make ESI(-) significantly more sensitive than ESI(+).
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention.
Mobile Phase A Water + 5mM Ammonium AcetateAcetate buffer supports ionization in negative mode (pH ~6-7). Avoid Formic Acid if sensitivity drops.
Mobile Phase B Acetonitrile or MethanolMethanol often provides better solvation for nitropyridines.
Cone Voltage 20-30 VModerate energy to prevent in-source fragmentation of the labile Br-C bond.
Sample Preparation (Step-by-Step)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 MeOH:Water (10 µg/mL).

  • Validation Check: Infuse directly at 10 µL/min. Verify the presence of the characteristic 1:1 doublet at m/z 217 and 219.

    • If the doublet ratio is skewed: Check for detector saturation or dechlorination/debromination artifacts.

Fragmentation Analysis: Mechanistic Pathways

Understanding the fragmentation is not about memorizing peaks; it is about understanding the stability of the pyridine ring and the leaving group propensity.

Precursor Ion Characterization
  • Formula: C₅H₃BrN₂O₃[1]

  • Monoisotopic Mass: ~217.93 Da

  • Observed Precursor [M-H]⁻: m/z216.9 (⁷⁹Br) and 218.9 (⁸¹Br).

  • Signature: The equal intensity of these two peaks confirms the presence of one Bromine atom.

Primary Fragmentation Channels (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule undergoes specific neutral losses driven by the instability of the nitro group and the phenolic moiety.

Pathway A: The Nitro-Loss Channel (Dominant) The most characteristic fragmentation for nitro-aromatics in negative mode is the loss of the nitro group (


 or 

).
  • Transition: m/z 217

    
    m/z 171 (Loss of 46 Da, 
    
    
    
    )
  • Mechanism: Radical cleavage of the C-N bond. This produces a distonic radical anion stabilized by the pyridine ring.

Pathway B: The Carbonyl Loss (Phenolic Signature) Phenols and pyridinols characteristically lose carbon monoxide (CO) resulting in ring contraction (typically to a pyrrole-like structure).

  • Transition: m/z 171

    
    m/z 143 (Loss of 28 Da, CO)
    

Pathway C: The Halogen Loss While C-Br bonds are weak, in negative mode, the loss of Br radical (


) or HBr is often secondary to the highly favorable nitro loss.
  • Transition: m/z 217

    
    m/z 137 (Loss of HBr, 80 Da) – Less common as a primary step but possible at high collision energies.
    

Visualization: Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of dissociation, color-coded by the confidence of the transition.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 217 / 219 (1:1 Isotope Ratio) Frag1 Product Ion A [M-H-NO2]- m/z 171 / 173 Precursor->Frag1 Loss of NO2 (46 Da) Primary Pathway Frag3 Product Ion C [M-H-Br]- m/z 138 (Debromination) Precursor->Frag3 Loss of Br (79/81 Da) High Energy Only Frag2 Product Ion B [M-H-NO2-CO]- m/z 143 / 145 (Ring Contraction) Frag1->Frag2 Loss of CO (28 Da) Secondary Pathway

Figure 1: Proposed MS/MS fragmentation tree for 2-Bromo-6-nitropyridin-3-ol in ESI(-).

Comparative Guide: Distinguishing Alternatives

In drug development, you must often distinguish the target molecule from regioisomers. The table below compares the target against a common isomer, 2-Bromo-5-nitropyridin-3-ol .

FeatureTarget: 2-Bromo-6-nitropyridin-3-ol Isomer: 2-Bromo-5-nitropyridin-3-ol Differentiation Logic
Substitution Pattern Nitro is para (1,4) to Hydroxyl (structurally).Nitro is meta (1,3) to Hydroxyl.Ortho/Para Effects
Primary Loss -NO₂ (46 Da) -NO₂ (46 Da) Both lose Nitro easily.
Ortho-Effect No direct H-transfer between OH and NO₂.Potential H-bond interaction?Ortho-OH/NO₂ interaction in some isomers (e.g. 4-nitro-3-ol) leads to -OH loss or -H₂O loss .
Diagnostic Ratio High abundance of m/z 171.May show enhanced m/z 187 (Loss of NO, 30 Da) due to resonance stabilization differences.m/z 171 vs 187 ratio varies by isomer.
Retention Time Elutes Later (typically).Elutes Earlier .The 6-nitro group allows for an intramolecular H-bond with the ring nitrogen? No, but dipole moments differ.

Critical Insight: If you observe a strong loss of water (18 Da) , suspect an isomer where the nitro group and hydroxyl group are spatially adjacent (ortho), allowing for dehydration. The target molecule (6-nitro, 3-hydroxyl) is sterically prevented from this direct interaction.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Validation

Technical Guide: IR Spectroscopic Analysis of Nitro and Hydroxyl Moieties

Executive Summary In pharmaceutical development and materials science, the precise differentiation between nitro ( ) and hydroxyl ( ) groups is a frequent analytical challenge. While both moieties exhibit strong dipole m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and materials science, the precise differentiation between nitro (


) and hydroxyl (

) groups is a frequent analytical challenge. While both moieties exhibit strong dipole moments making them ideal candidates for Infrared (IR) spectroscopy, their detection is often complicated by environmental interferences—specifically atmospheric moisture and hydrogen bonding networks.

This guide provides a rigorous comparative analysis of the vibrational signatures of these functional groups. We evaluate the performance of Mid-IR spectroscopy against orthogonal techniques (Raman) and detail a self-validating KBr pellet protocol designed to eliminate the "false positive" hydroxyl signals caused by hygroscopic matrices.

Spectral Landscape: Band Assignment & Mechanism

To interpret spectra with authority, one must understand the quantum mechanical selection rules driving the absorption. IR intensity is derivative of the change in dipole moment (


).
The Nitro Group ( )

The nitro group is a distinct "spectroscopic beacon" due to the high polarity of the


 bonds. It does not exist as a static double/single bond hybrid but rather as a resonance hybrid. This delocalization creates two coupled oscillators:
  • Asymmetric Stretching (

    
    ):  The dipole change is maximized parallel to the 
    
    
    
    axis. This results in a very strong band, typically the most intense in the spectrum.
  • Symmetric Stretching (

    
    ):  The dipole change occurs along the 
    
    
    
    axis. While strong, it is often slightly less intense than the asymmetric mode.

Critical Insight: Conjugation with an aromatic ring (e.g., nitrobenzene) allows electron density to bleed into the ring, weakening the


 force constant. This causes a red shift  (lower wavenumber) compared to aliphatic nitro compounds.
The Hydroxyl Group ( )

The hydroxyl stretch is the most environmentally sensitive band in IR spectroscopy. Its frequency is governed by Hooke's Law (


), where the force constant 

is dramatically altered by Hydrogen Bonding (H-bonding).
  • Free Hydroxyl: In dilute non-polar solvents or gas phase, the

    
     bond is stiff, vibrating at high frequencies (>3600 cm⁻¹).
    
  • H-Bonded Hydroxyl: In solid state or concentrated solution, the proton is "shared" with a neighboring acceptor. This lengthens the covalent

    
     bond, weakening 
    
    
    
    , and causing a massive broadening and red shift (3500–3200 cm⁻¹).
Comparative Data Table

The following table summarizes the diagnostic windows for these groups.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityShapeStructural Context
Nitro (

)
Asymmetric Stretch1550 ± 20 Very StrongSharpAliphatic
1520 ± 20 Very StrongSharpAromatic (Conjugated)
Symmetric Stretch1370 ± 20 StrongSharpAliphatic
1345 ± 20 StrongSharpAromatic (Conjugated)
Hydroxyl (

)
Stretching3600–3650 VariableSharpFree (Non-bonded)
3200–3550 StrongBroadIntermolecular H-bond
3550–3450 MediumBroadIntramolecular H-bond

Comparative Analysis: IR vs. Raman Alternatives

While IR is the industry standard for these polar groups, it is not always the superior tool. Below is a performance comparison with Raman Spectroscopy, the primary alternative.

Performance Matrix
FeatureIR Spectroscopy (Method of Choice)Raman Spectroscopy (Alternative)Scientist's Verdict
Nitro Detection Excellent. The large dipole change makes

bands dominant.
Superior. The symmetric

stretch is a massive polarizability change, often the strongest peak in Raman.
Use IR for general screening; use Raman if the sample is in a glass container or aqueous solution.
Hydroxyl Detection High Sensitivity. Detects ppm levels of OH.Poor. The

bond is a weak Raman scatterer.
IR is the only viable option for trace OH analysis.
Water Interference Critical Failure Point. Moisture obscures the 3400 cm⁻¹ region.[1]Negligible. Water is Raman-silent.Use Raman for aqueous samples to see the solute without the solvent background.
Sample Prep Demanding. Requires KBr pellets or ATR contact.[2][3]Non-destructive. Can shoot through blister packs/vials.Raman wins for high-throughput QC; IR wins for structural elucidation.

Experimental Protocol: The "Dry-KBr" Method

Objective: To obtain a spectrum of a nitro-containing solid without false-positive hydroxyl interference from atmospheric moisture.

The Problem: Potassium Bromide (KBr) is hygroscopic.[1][3] A standard pellet preparation will absorb water from the air, creating a broad band at 3400 cm⁻¹ that mimics an organic hydroxyl group.

Equipment
  • FT-IR Spectrometer (DTGS or MCT detector).

  • Hydraulic Press (10-ton capacity).

  • Evacuable Die Set (13 mm).[2]

  • Vacuum Pump.[2][4]

  • Critical: Heat lamp or drying oven (110°C).[4]

Step-by-Step Methodology
  • Pre-Conditioning (The Causality Step):

    • Action: Store KBr powder in a 110°C oven overnight.

    • Reasoning: This drives off adsorbed water.[1] Without this, the background spectrum will contain OH bands.

    • Validation: Run a "blank" pellet of just KBr. If the 3400 cm⁻¹ region is flat, proceed. If a curve exists, re-dry.

  • Sample Preparation:

    • Mix sample with KBr at a 1:100 ratio (approx 2mg sample to 200mg KBr).

    • Technique: Grind gently in an agate mortar. Do not over-grind; reducing particle size too much can increase surface area for moisture adsorption.

  • Pellet Formation:

    • Load the mixture into the die.

    • Connect the vacuum pump to the die before applying pressure.

    • Action: Evacuate for 2 minutes.

    • Reasoning: Removes air pockets that cause light scattering (baseline tilt).

  • Compression:

    • Apply 8–10 tons of pressure for 1 minute.

    • Release pressure slowly to prevent fractures.

  • Analysis:

    • Scan immediately.

    • QC Check: Transmission at 4000 cm⁻¹ should be >75%. If <50%, the pellet is cloudy (scattering) and must be remade.

Visualization & Logic

Diagnostic Decision Tree

This logic flow illustrates how to systematically assign bands to confirm Nitro or Hydroxyl presence while ruling out interferences.

SpectralLogic Start Start: Analyze Spectrum CheckOH Check 3200-3650 cm⁻¹ Region Start->CheckOH BandPresent Band Present? CheckOH->BandPresent ShapeCheck Analyze Band Shape BandPresent->ShapeCheck Yes CheckNitro Check 1500-1560 cm⁻¹ Region BandPresent->CheckNitro No Broad Broad/Rounded ShapeCheck->Broad Wide Sharp Sharp/Narrow ShapeCheck->Sharp Narrow H_Bond H-Bonded OH (Alcohol/Phenol/Water) Broad->H_Bond Free_OH Free OH (Dilute/Gas Phase) Sharp->Free_OH H_Bond->CheckNitro Free_OH->CheckNitro NitroAsym Strong Band Found? CheckNitro->NitroAsym ConfirmNitro Check Symmetric Pair 1340-1380 cm⁻¹ NitroAsym->ConfirmNitro Yes CheckAmide Check Amide II Interference NitroAsym->CheckAmide No NitroConfirmed Nitro Group Confirmed (NO₂) ConfirmNitro->NitroConfirmed Band Present

Figure 1: Decision logic for distinguishing Hydroxyl states and confirming Nitro groups based on spectral pairing.

H-Bonding Mechanism

The following diagram visualizes the causality of the Hydroxyl band shift.

HBonding FreeOH Free O-H Bond (High Force Constant) Interaction Interaction with Electron Donor (O/N) FreeOH->Interaction Concentration Increase Weakening O-H Bond Lengthening (Force Constant ↓) Interaction->Weakening Electron Sharing Result Frequency Shift (Red Shift to ~3300 cm⁻¹) Weakening->Result Hooke's Law

Figure 2: Mechanistic pathway showing why Hydrogen Bonding lowers the vibrational frequency of the Hydroxyl group.

References

  • LibreTexts Chemistry. (2025).[5] Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac. (2023).[2] How to Make a Good KBr Pellet - A Step-by-Step Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method for FTIR. Retrieved from [Link]

  • Horiba Scientific. (2025). Raman vs. IR Spectroscopy: Key Differences. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 2-Bromo vs. 2-Chloro Nitropyridinols in Drug Discovery

The following guide provides an in-depth technical comparison of 2-bromo and 2-chloro nitropyridinols, designed for researchers in medicinal chemistry and process development. Executive Summary & Decision Matrix In the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-bromo and 2-chloro nitropyridinols, designed for researchers in medicinal chemistry and process development.

Executive Summary & Decision Matrix

In the synthesis of heteroaromatic scaffolds—particularly for kinase inhibitors and antiviral agents—the choice between 2-bromo-3-nitro-4-pyridinol and 2-chloro-3-nitro-4-pyridinol is rarely arbitrary. It is a strategic decision dictated by the downstream chemistry.

  • Select the 2-Chloro analog if your primary transformation is Nucleophilic Aromatic Substitution (

    
    ) . The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively in this highly activated system, often resulting in cleaner reaction profiles at lower cost.
    
  • Select the 2-Bromo analog if your immediate next step is a Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The weaker C-Br bond significantly accelerates oxidative addition, the rate-determining step, allowing for milder conditions and lower catalyst loading.

Quick Comparison Table
Feature2-Chloro-3-nitropyridin-4-ol 2-Bromo-3-nitropyridin-4-ol

Reactivity
High (favored by electronegativity)Moderate (slower rate, higher temp often needed)
Pd-Coupling Reactivity Low (requires specialized, bulky ligands)High (standard ligands, milder temps)
Cost/Availability Low / High AvailabilityModerate / Lower Availability
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)
Stability HighModerate (light sensitive over time)

Mechanistic Deep Dive

The Scaffold: Tautomerism and Activation

Both substrates exist in equilibrium between the pyridinol and pyridone forms. The 3-nitro group is critical; it locks the system in a highly polarized state, activating the 2-position for attack while the 4-OH (or 4-oxo) acts as a handle for further functionalization.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Pyridinol Pyridinol Form (Aromatic, OH donor) Pyridone Pyridone Form (Amide-like, C=O acceptor) Pyridinol->Pyridone  K_eq   SNAr SNAr at C-2 (Activated by NO2) Pyridone->SNAr 2-Cl Preferred Coupling Pd-Coupling at C-2 (Oxidative Addition) Pyridone->Coupling 2-Br Preferred

Figure 1: Tautomeric equilibrium and its impact on divergent synthetic pathways.

Pathway A: Nucleophilic Aromatic Substitution ( )

In


 reactions involving activated pyridines, bond breaking is not the rate-determining step (RDS). The RDS is the formation of the anionic Meisenheimer complex.
  • Why Cl Wins: Chlorine is more electronegative (

    
    ) than bromine (
    
    
    
    ). This pulls electron density from the ring C-2 carbon, lowering the energy of the transition state for nucleophilic attack and stabilizing the negative charge on the intermediate.
  • Experimental Consequence: The 2-chloro substrate often reacts at 20–40 °C lower temperatures than the bromo analog for amine displacements.

Pathway B: Metal-Catalyzed Coupling

In Suzuki or Buchwald-Hartwig couplings, the RDS is typically the oxidative addition of the Pd(0) species into the C-X bond.

  • Why Br Wins: The C-Br bond (BDE

    
     68 kcal/mol) is significantly weaker than the C-Cl bond (BDE 
    
    
    
    81 kcal/mol). This allows standard catalysts (e.g.,
    
    
    or
    
    
    ) to insert readily.
  • Experimental Consequence: Using the 2-chloro analog often requires expensive, electron-rich phosphine ligands (e.g., XPhos, SPhos) or higher temperatures (

    
     °C), which may degrade the nitro group or the pyridone scaffold.
    

Experimental Protocols

Protocol 1: Regioselective Displacement (Using 2-Chloro Analog)

Target: Synthesis of 2-amino-3-nitro-4-hydroxypyridines. Rationale: The 2-chloro analog is used for cost efficiency and faster kinetics.

Materials:

  • 2-Chloro-3-nitropyridin-4-ol (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-3-nitropyridin-4-ol in EtOH (0.5 M concentration). The solution may be yellow/orange due to the nitro group.

  • Addition: Add

    
     followed by the amine dropwise at room temperature.
    
  • Reaction: Heat to reflux (

    
     °C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
    • Note: The 2-bromo analog typically requires 6–12 hours or higher temperatures for completion.

  • Workup: Cool to

    
     °C. Acidify to pH 4 with 1M HCl to precipitate the product (if the product is amphoteric/acidic) or concentrate and recrystallize from EtOH.
    
Protocol 2: Suzuki-Miyaura Coupling (Using 2-Bromo Analog)

Target: Synthesis of 2-aryl-3-nitro-4-hydroxypyridines. Rationale: The 2-bromo analog prevents catalyst poisoning and allows milder conditions.

Materials:

  • 2-Bromo-3-nitropyridin-4-ol (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the 2-bromo substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add dioxane and the aqueous base. The biphasic system requires vigorous stirring.

  • Reaction: Heat to

    
     °C for 4–6 hours.
    
    • Validation: If using the 2-chloro analog, this reaction often stalls at <20% conversion unless Buchwald precatalysts (e.g., XPhos Pd G3) are used.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the "sweet spot" for each halogen.

ReactionPathways Start Precursor: 2-Halo-3-nitropyridin-4-ol Decision Target Transformation? Start->Decision SNAr_Path Nucleophilic Substitution (Amine/Alkoxide) Decision->SNAr_Path Heteroatom Bond Formation Coupling_Path Cross-Coupling (Suzuki/Stille) Decision->Coupling_Path Carbon-Carbon Bond Formation Cl_Choice Use 2-Chloro Analog (Faster SNAr, Cheaper) SNAr_Path->Cl_Choice Br_Choice Use 2-Bromo Analog (Faster Oxidative Addition) Coupling_Path->Br_Choice Product_A 2-Amino-3-nitropyridinol Cl_Choice->Product_A  Mild Heat   Product_B 2-Aryl-3-nitropyridinol Br_Choice->Product_B  Pd(0) Cat.  

Figure 2: Decision tree for selecting the optimal halogen based on the desired reaction class.

References

  • BenchChem Technical Support. (2025).[2] Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Leaving Groups. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction of substituted pyridines. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-Bromo-6-nitropyridin-3-ol: A Comparative Workflow

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its reactivity, physical properties, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its reactivity, physical properties, and, crucially, its biological activity. X-ray crystallography remains the gold standard for this purpose, providing unambiguous atomic-level detail.

This guide focuses on 2-Bromo-6-nitropyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As of the time of this writing, a published single-crystal X-ray structure for this specific compound is not available in public databases. Therefore, this document serves a dual purpose: first, as a detailed, field-proven protocol for determining its crystal structure, and second, as a comparative analysis, leveraging data from structurally similar compounds to predict and contextualize the anticipated results.

We will proceed as if we are undertaking the analysis from first principles, explaining the causality behind each experimental choice. This guide is designed to be a self-validating system, where the integrity of each step ensures the reliability of the final structural model.

Part 1: The Experimental Blueprint for Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a comprehensive workflow, grounded in established crystallographic principles.

Synthesis and Purification

The prerequisite for any crystallographic study is a pure, crystalline sample. The synthesis of 2-Bromo-6-nitropyridin-3-ol would likely involve the nitration of a corresponding 2-bromopyridin-3-ol precursor. The purity of the synthesized compound must be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Only a sample with purity exceeding 98% should be advanced to the crystallization stage.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like 2-Bromo-6-nitropyridin-3-ol, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization Screening

  • Solvent Selection : Begin with a range of solvents of varying polarity in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane.

  • Technique Application :

    • Slow Evaporation : Prepare a near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days.

    • Vapor Diffusion (Hanging or Sitting Drop) : Place a concentrated drop of the compound solution on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, ideally promoting crystal growth.

    • Cooling : Prepare a saturated solution at a slightly elevated temperature and then allow it to cool slowly to room temperature, or subsequently to a refrigerated temperature (e.g., 4°C).

  • Crystal Harvesting : Once suitable crystals (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) have formed, they must be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and ice formation, which would damage the crystal lattice.

The diagram below illustrates the decision-making process in the experimental workflow.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of 2-Bromo-6-nitropyridin-3-ol purification Purification (>98%) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) purification->screening crystal_selection Crystal Selection & Mounting screening->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart of the key stages in single-crystal X-ray diffraction analysis.

Data Collection and Processing

A high-quality crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is maintained at a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The instrument bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected on a detector. These images contain a pattern of spots, the intensities and positions of which hold the key to the crystal structure.

This raw data is then processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors (like absorption). This process yields a file containing a list of unique reflections and their intensities, which is the input for the next stage.

Structure Solution and Refinement

The "phase problem" of crystallography—the fact that the phases of the diffracted X-rays are not directly measured—is typically solved using computational methods such as "direct methods" or the Patterson method. These methods provide an initial, approximate electron density map of the unit cell.

From this initial map, a preliminary molecular model can be built. This model is then refined against the experimental data using a least-squares minimization process. In this iterative process, atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed by metrics such as the R-factor (R1), which should ideally be below 5% for a well-refined structure.

Part 2: A Comparative Analysis with Structural Analogs

In the absence of experimental data for 2-Bromo-6-nitropyridin-3-ol, we can draw valuable insights from the known crystal structures of closely related molecules. We will focus on two key analogs: 2-Iodo-3-nitropyridine and 2-Chloro-5-nitropyridine .[1][2]

The choice of these analogs allows us to evaluate the structural impact of different halogens on the pyridine ring and the effect of substituent position.

molecular_structures cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 target target_label 2-Bromo-6-nitropyridin-3-ol analog1 analog1_label 2-Iodo-3-nitropyridine analog2 analog2_label 2-Chloro-5-nitropyridine

Caption: The target molecule and its structural analogs used for comparison.

Expected Crystallographic Parameters

The table below summarizes the known crystallographic data for our chosen analogs and provides a predicted range for our target compound.

Parameter2-Iodo-3-nitropyridine[2]2-Chloro-5-nitropyridine[1]2-Bromo-6-nitropyridin-3-ol (Predicted)
Chemical Formula C₅H₃IN₂O₂C₅H₃ClN₂O₂C₅H₃BrN₂O₃
Molecular Weight 249.99158.54218.99
Crystal System MonoclinicOrthorhombicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁2₁2₁P2₁/c, P-1, or P2₁2₁2₁
Unit Cell Dimensions a=8.017 Å, b=12.313 Å, c=8.100 Å, β=119.66°a=3.856 Å, b=11.668 Å, c=13.565 ÅDimensions will vary, V ≈ 700-850 ų
Volume (V) 694.8 ų611.1 ų-
Z (Molecules/unit cell) 442 or 4
Calculated Density 2.390 g/cm³1.723 g/cm³~1.9 - 2.2 g/cm³

Causality and Predictions:

  • Crystal System & Space Group : Substituted pyridines commonly crystallize in centrosymmetric monoclinic (e.g., P2₁/c) or triclinic (P-1) space groups, or non-centrosymmetric orthorhombic groups (e.g., P2₁2₁2₁). The presence of the hydroxyl group in our target compound introduces the potential for strong hydrogen bonding, which will be a dominant factor in the crystal packing and could favor any of these common space groups.

  • Unit Cell Volume and Density : The volume of the unit cell is expected to be larger than that of the chloro-analog due to the larger van der Waals radius of bromine. The density is predicted to be intermediate between the iodo and chloro analogs, consistent with the atomic mass of bromine.

Key Structural Features and Intermolecular Interactions

The power of X-ray crystallography lies in its ability to reveal not just the molecular structure but also how molecules arrange themselves in the solid state.

  • Molecular Geometry : For 2-Iodo-3-nitropyridine, the nitro group is twisted by about 34.6° relative to the pyridine ring.[2] A similar twist is anticipated for 2-Bromo-6-nitropyridin-3-ol due to steric hindrance between the nitro group and the adjacent hydroxyl group. The planarity of the pyridine ring itself will likely be maintained.

  • Intermolecular Interactions : This is where our target compound is expected to differ significantly from the primary analogs.

    • Hydrogen Bonding : The hydroxyl group in 2-Bromo-6-nitropyridin-3-ol is a strong hydrogen bond donor. It is highly probable that it will form strong O-H···N or O-H···O hydrogen bonds, either with the nitrogen of the pyridine ring of an adjacent molecule or with an oxygen atom of the nitro group. This will likely be the defining interaction that governs the crystal packing, potentially forming chains or sheets of molecules.

    • Halogen Bonding : While weaker than hydrogen bonds, interactions involving the bromine atom (C-Br···O or C-Br···N) may also be present, further stabilizing the crystal lattice.

    • π-π Stacking : The aromatic pyridine rings may engage in offset π-π stacking interactions, another common feature in the crystal structures of such compounds.

The interplay of these interactions is visualized in the logical diagram below.

intermolecular_interactions Key Intermolecular Forces in Crystal Packing Target 2-Bromo-6-nitropyridin-3-ol Crystal Lattice HB Hydrogen Bonding (O-H···N or O-H···O) Target->HB Dominant XB Halogen Bonding (C-Br···O/N) Target->XB Contributing PiPi π-π Stacking Target->PiPi Contributing VDW Van der Waals Forces Target->VDW General

Caption: The hierarchy of intermolecular forces expected to direct the crystal packing.

Conclusion

While the definitive crystal structure of 2-Bromo-6-nitropyridin-3-ol awaits experimental determination, a robust and logical pathway for its analysis can be clearly defined. By following the detailed experimental workflow outlined in this guide—from meticulous synthesis and crystallization to rigorous data collection and refinement—researchers can confidently approach this challenge.

Furthermore, by drawing comparisons with the known structures of 2-Iodo-3-nitropyridine and 2-Chloro-5-nitropyridine, we can make well-grounded predictions. We anticipate a structure defined by a twisted nitro group and, most significantly, a crystal packing dominated by strong hydrogen bonds originating from the hydroxyl group. The insights gained from such a study would be invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new molecules in drug development and materials science.

References

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E66(4), o833. Available at: [Link]

  • Saha, B., et al. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. Available at: [Link]

Sources

Comparative

UV-Vis Spectral Profiling of Nitropyridinols: A Comparative Technical Guide

Executive Summary Nitropyridinols represent a unique class of chromophores where the electron-deficient pyridine ring, combined with a nitro group ( ) and a hydroxyl group ( ), creates a complex "push-pull" electronic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridinols represent a unique class of chromophores where the electron-deficient pyridine ring, combined with a nitro group (


) and a hydroxyl group (

), creates a complex "push-pull" electronic system. Unlike their benzene analogs (nitrophenols), nitropyridinols exhibit pronounced lactam-lactim tautomerism, significantly influencing their UV-Vis spectral signatures.

This guide provides a technical comparison of nitropyridinols against nitrophenols, detailing the causal link between solvent polarity, pH, and spectral shifts. It includes a self-validating protocol for pKa determination, essential for optimizing drug solubility and bioavailability profiles.

Mechanistic Foundations: The Chromophore

To interpret the spectra accurately, one must understand the electronic competition within the molecule.

The "Push-Pull" System

The UV-Vis absorption arises primarily from


 and 

transitions.
  • Electron Donor: The hydroxyl group (or the oxygen in the pyridone form) donates electron density into the ring.

  • Electron Acceptor: The nitro group and the ring nitrogen withdraw electron density.

This internal charge transfer (ICT) lowers the energy gap between the HOMO and LUMO, typically shifting absorption maxima (


) into the near-UV and visible regions (300–450 nm), resulting in the characteristic yellow color of these compounds.
The Critical Differentiator: Tautomerism

Unlike nitrophenols, nitropyridinols exist in a delicate equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms.

  • Non-polar solvents: Favor the hydroxypyridine form (aromaticity preserved).

  • Polar solvents (e.g., Water, DMSO): Favor the pyridone form (zwitterionic character stabilized by solvation).

This equilibrium is the primary source of spectral deviation when comparing nitropyridinols to nitrophenols.

Comparative Analysis: Nitropyridinols vs. Nitrophenols

The most logical alternative for benchmarking nitropyridinols is the nitrophenol class. Both share the nitro and hydroxyl functionalities, but the pyridine nitrogen alters the spectral landscape.

Table 1: Spectral Performance Comparison
FeatureNitropyridinols (Target)Nitrophenols (Alternative)Mechanistic Cause
Primary

(Neutral)
330–360 nm310–320 nmPyridine ring nitrogen increases electron deficiency, enhancing ICT.
Bathochromic Shift (Base) Large Red Shift (~50–80 nm)Moderate Red Shift (~40–60 nm)Formation of phenolate/pyridinate anion stabilizes the excited state.
Solvatochromism High (Tautomer dependent)Low to ModeratePyridinols switch forms (lactim

lactam) in polar solvents; Phenols do not.
pH Sensitivity Multi-state (Cation, Neutral, Anion)Binary (Neutral, Anion)Pyridine nitrogen can be protonated (

) and hydroxyl deprotonated (

).
Visualization: Tautomeric Equilibrium

The following diagram illustrates the solvent-dependent equilibrium that distinguishes nitropyridinols from nitrophenols.

Tautomerism Hydroxyl Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Transition Proton Transfer Equilibrium Hydroxyl->Transition Solvent Stabilization Pyridone Pyridone Form (Lactam) Favored in Polar Solvents Transition->Pyridone H-Bonding Network Pyridone->Transition Desolvation

Figure 1: The lactam-lactim tautomerism unique to nitropyridinols. Polar solvents drive the equilibrium toward the Pyridone form, altering


.

Experimental Protocol: High-Throughput pKa Determination

Accurate pKa determination is critical for predicting drug-receptor interactions. The following protocol uses a microtiter plate format for high throughput and reduced solvent consumption. This method is self-validating through the use of isosbestic points.

Reagents & Setup
  • Stock Solution: 10 mM Nitropyridinol in DMSO.

  • Buffer System: Universal buffer (citrate-phosphate-borate) adjusted to constant ionic strength (

    
     with KCl). pH range 2.0 to 12.0 in 0.5 unit increments.
    
  • Instrument: UV-Vis Plate Reader (230–500 nm scan range).

Step-by-Step Workflow
  • Preparation: Dispense 196

    
    L of each pH buffer into a 96-well quartz or UV-transparent plate.
    
  • Spiking: Add 4

    
    L of the Stock Solution to each well (Final conc: 200 
    
    
    
    M, 2% DMSO).
    • Control: Include "Blank" wells (Buffer + 4

      
      L DMSO) for baseline correction.
      
  • Equilibration: Shake plate orbitally for 60 seconds to ensure homogeneity.

  • Acquisition: Scan spectra from 230 to 500 nm (1 nm resolution).

  • Validation: Overlay spectra. Crucial: You must observe isosbestic points (wavelengths where absorbance is invariant with pH). If isosbestic points are absent or drifting, the system is not in a simple two-state equilibrium (check for degradation or precipitation).

Data Analysis Logic

Calculate pKa using the Henderson-Hasselbalch transformation at the wavelength of maximum change (


).


Where:

  • 
     = Absorbance at specific pH[1]
    
  • 
     = Absorbance of fully protonated form (low pH)
    
  • 
     = Absorbance of fully deprotonated form (high pH)
    
Visualization: Experimental Workflow

Workflow Stock Stock Prep 10mM in DMSO Mix Microplate Mixing Ratio 1:50 (Sample:Buffer) Stock->Mix Buffer Buffer Array pH 2-12 (I=0.1M) Buffer->Mix Scan Spectral Scan 230-500 nm Mix->Scan QC Isosbestic Point Check Scan->QC QC->Stock Fail (Drift/Precipitation) Calc Henderson-Hasselbalch Plot QC->Calc Pass

Figure 2: Self-validating workflow for pKa determination. The "Isosbestic Point Check" is the critical Go/No-Go decision gate.

Applications in Drug Development[2]

Why choose Nitropyridinols over Nitrophenols?

  • Solubility: The pyridine nitrogen improves aqueous solubility compared to the carbocyclic nitrophenols, a vital parameter for Lipinski's Rule of 5.

  • Chelation: The proximity of the ring nitrogen and the hydroxyl group (especially in 3-hydroxy-2-nitropyridine isomers) creates a bidentate pocket capable of chelating metal ions (e.g.,

    
     in metalloproteases), a mechanism unavailable to nitrophenols.
    
  • Metabolic Stability: The electron-deficient pyridine ring is generally more resistant to oxidative metabolism (CYP450) than the electron-rich phenol ring.

References

  • Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • NIST Chemistry WebBook. UV-Vis Spectra of Nitrophenols. National Institute of Standards and Technology. [Link]

  • Gao, J., & Shao, L. (1994).[2] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[2] Journal of Physical Chemistry.[3] [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-6-nitropyridin-3-ol proper disposal procedures

Operational Disposal Guide: 2-Bromo-6-nitropyridin-3-ol Part 1: Executive Safety Summary (Immediate Action) Do not treat this compound as general organic waste. 2-Bromo-6-nitropyridin-3-ol possesses a specific functional...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-Bromo-6-nitropyridin-3-ol

Part 1: Executive Safety Summary (Immediate Action)

Do not treat this compound as general organic waste. 2-Bromo-6-nitropyridin-3-ol possesses a specific functional group combination (Nitro + Halogen + Phenolic Hydroxyl) that mandates strict segregation to prevent incinerator damage and potential energetic instability.[1]

Critical Hazard Operational Implication
Halogenated (Bromine) MANDATORY: Must go to Halogenated Waste stream.[1] Burning in non-halogenated lines releases corrosive HBr gas, violating EPA emission standards and damaging facility scrubbers.
Nitro Group (-NO₂) STABILITY ALERT: While pyridine rings stabilize the nitro group, avoid heating dryness or mixing with strong reducing agents (hydrides, metals).[1] Treat as a potential energetic if dry/concentrated.[1]
Phenolic -OH ACIDITY: Weakly acidic.[1] Soluble in basic aqueous solutions. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent runaway oxidation.[1]

Part 2: Chemical Profile & Hazard Identification

Compound: 2-Bromo-6-nitropyridin-3-ol CAS: 167683-72-9 (Reference for isomer/analog handling) Molecular Formula: C₅H₃BrN₂O₃[2]

Structure-Activity Relationship (SAR) Safety Analysis
  • The Nitro Group: In nitro-pyridines, the electron-withdrawing nature of the ring generally stabilizes the nitro group compared to aliphatic nitro compounds. However, thermal sensitivity remains a risk. Never distill distillation bottoms containing this compound to dryness.

  • The Bromine Atom: This classifies the material as a "Halogenated Organic."[3][4] It requires high-temperature incineration with acid gas scrubbing (HBr capture).

  • The Hydroxyl Group: This makes the compound significantly more soluble in basic aqueous waste (pH > 9) than in neutral water. Risk: If disposed of in basic aqueous waste, it may precipitate out if the pH drops later, creating unexpected solids in liquid waste tanks.

Part 3: Disposal Workflow & Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).

DisposalWorkflow Start Waste Generation: 2-Bromo-6-nitropyridin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamSolid Stream A: Solid Halogenated Waste Solid->StreamSolid Double Bag & Label LiquidCheck Solvent Type? Liquid->LiquidCheck Aqueous Aqueous Layer LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic Extraction ACTION: Extract with Ethyl Acetate or DCM Aqueous->Extraction Contains Product? Combine Combine Organic Phases Organic->Combine Extraction->Combine HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Combine->HalogenCheck StreamHaloLiq Stream B: Halogenated Solvent Waste HalogenCheck->StreamHaloLiq Yes (DCM/CHCl3) HalogenCheck->StreamHaloLiq No, but solute contains Br StreamNonHalo Stream C: Non-Halo Solvent Waste (ONLY if <2% Halogen content) HalogenCheck->StreamNonHalo Rarely applicable (See Protocol)

Figure 1: Decision tree for segregating 2-Bromo-6-nitropyridin-3-ol waste. Note that because the solute itself is halogenated, the liquid waste is often defaulted to "Halogenated" regardless of the solvent to ensure compliance.

Part 4: Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[1]

  • Labeling:

    • Primary Constituent: 2-Bromo-6-nitropyridin-3-ol.[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

    • Waste Stream Tag: "Solid Waste - Halogenated Organic."[1]

  • Segregation: Do not pack in the same secondary containment bin as strong oxidizers (nitrates, perchlorates) or strong reducers (lithium aluminum hydride).

Scenario B: Disposal of Reaction Mixtures (Liquids)

If the compound is dissolved in a solvent (e.g., from a reaction workup).[1]

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted thionyl chloride, phosphorus halides, or strong bases, quench carefully with ice/water or saturated sodium bicarbonate before bottling.[1]

    • Crucial Step: Verify pH is between 5 and 9. Extreme pH can degrade the plastic waste container over time.

  • Solvent Classification:

    • Rule of Thumb: If the solute (2-Bromo-6-nitropyridin-3-ol) concentration is >1-2%, the entire solvent stream should be treated as Halogenated Waste , even if the solvent is Ethanol or Ethyl Acetate.

    • Reasoning: The bromine content in the solute will generate HBr upon incineration. Non-halogenated incinerators may not be equipped to scrub this.

  • Packaging:

    • Use safety-coated glass bottles or UN-rated HDPE carboys.[1]

    • Leave 10% headspace for vapor expansion.

    • Cap: Vented caps are recommended if there is any risk of slow decomposition (NOx evolution).[1]

Part 5: Regulatory Compliance (RCRA/EPA)

Since 2-Bromo-6-nitropyridin-3-ol is not a specifically "Listed" waste (U-list or P-list) under 40 CFR 261.33, it is classified based on Generator Knowledge of its characteristics.

Regulatory Category Code / Classification Reasoning
Waste Code Not Listed (Non-Specific) Use "Halogenated Organic" profile.[1]
Characteristic Code D003 (Reactivity) Potential: Only if dry/concentrated and tested positive for shock sensitivity.[1] (Unlikely for this specific pyridine, but conservative categorization is safer).
Characteristic Code D002 (Corrosivity) Potential: If waste solution pH is <2 or >12.[1][4]5.
EPA Waste Stream F001 / F002 Only applies if spent halogenated solvents (DCM, etc.) are the carrier.[1]

Transportation (DOT):

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (2-Bromo-6-nitropyridin-3-ol).

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low to Medium Danger).

Part 6: Emergency Contingencies

Spill Response:

  • Evacuate: Remove ignition sources.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (for solids).[1]

  • Neutralization: Absorb liquids with vermiculite or sand. Do not use combustible materials like sawdust (reaction with nitro group risk).

  • Decontamination: Wash surface with 10% sodium carbonate solution to solubilize residual phenol, then rinse with water.[1]

First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1] The phenol group can penetrate skin; monitor for systemic toxicity.[1]

  • Eyes: Rinse for 15 minutes. Seek medical attention immediately (corrosive risk).

References

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Temple University EHRS. (2025). Halogenated Solvents in Laboratories: Segregation and Disposal.[1][3] Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: Nitropyridin-3-ol Derivatives. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-nitropyridin-3-ol

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Bromo-6-nitropyridin-3-ol Content Type: Operational Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1][2] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Bromo-6-nitropyridin-3-ol Content Type: Operational Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1][2]

Executive Safety Summary

Compound Profile: 2-Bromo-6-nitropyridin-3-ol Primary Hazard Class: High-Potency Irritant / Functionalized Nitroaromatic Critical Risks: [1][2][3]

  • Severe Irritation: The combination of the halogen (bromo) and nitro groups on the pyridine ring typically results in a compound that is severely irritating to mucous membranes, eyes, and skin (GHS Category 2/2A).

  • Thermal Sensitivity: While pyridines are generally stable, the nitro substituent introduces a risk of decomposition at elevated temperatures.[2][3] This compound should be treated as potentially energetic until DSC (Differential Scanning Calorimetry) data confirms otherwise.[3]

  • Dust Inhalation: As a solid intermediate, the primary exposure vector is airborne dust during weighing, which can cause acute respiratory distress.[3]

Risk Assessment & Hierarchy of Controls

Before relying on PPE, you must implement the following engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Local Exhaust Ventilation (LEV) prevents the suspension of fine particulates (dust) in the breathing zone.[1][2][3]
Secondary Engineering Static Elimination (Ionizing bar or gun)Functionalized pyridines are often electrostatic.[1][3] Static discharge can disperse powder unexpectedly or ignite flammable solvents used in downstream processing.[2][3]
Administrative Designated Work Area Segregate this compound from strong reducers (e.g., hydrides) and oxidizers to prevent uncontrolled exothermic reactions.[1]

PPE Technical Specifications (The Matrix)

This protocol uses a "Double-Barrier" approach due to the potential for rapid skin absorption common in nitro-aromatics.[1][2][3]

Hand Protection: The "Breach Detection" System

Standard nitrile gloves are insufficient for prolonged direct contact with halogenated nitro compounds in solution.

  • Inner Layer: 4 mil White Nitrile (Examination Grade).[3]

  • Outer Layer: 5-8 mil Colored Nitrile (e.g., Purple/Green) or Neoprene.[2][3]

  • Protocol:

    • Visual Indicator: If the white inner glove becomes visible due to a tear, or if the white glove shows discoloration (yellowing), immediate breach has occurred.

    • Change Frequency: Every 60 minutes of use, or immediately upon splash.

    • Why? Nitro compounds can permeate nitrile.[2][3] The double layer increases the "breakthrough time" from <5 minutes (single layer in solvent) to >30 minutes.[3]

Eye & Face Protection[2][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[3]

  • Contraindication: Do NOT use standard safety glasses. The vapors/dust from 2-Bromo-6-nitropyridin-3-ol can bypass the side gaps of glasses, causing severe lacrimation (tearing) and corneal injury.[1][2][3]

  • High-Volume Handling (>5g): Add a Face Shield over goggles to protect the neck and face from projectile glass in the event of a thermal runaway.[2][3]

Respiratory Protection
  • In Hood: None required if sash is at proper height.[2][3]

  • Outside Hood (Spill Cleanup): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][3] The OV cartridge protects against any solvent vapors if the compound is in solution; the P100 stops the dust.[2][3]

Body Protection
  • Standard: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1][3]

  • Reasoning: Synthetic blends (polyester) can melt into the skin if a nitro-compound induced fire occurs.[2][3]

Operational Workflow Logic

The following diagram illustrates the decision-making process for handling this compound safely.

PPE_Decision_Logic Start Task: Handle 2-Bromo-6-nitropyridin-3-ol State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. NO spatula transfer (Pour/Tap) Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Resp_Solid Resp: Fume Hood Required PPE: Double Nitrile + Goggles Weighing->Resp_Solid Execution Execute Reaction/Transfer Resp_Solid->Execution Permeating High Permeation (DCM, DMSO, DMF) Solvent_Check->Permeating Standard Standard (EtOAc, Heptane) Solvent_Check->Standard Glove_Upgrade UPGRADE GLOVES: Use Silver Shield (Laminate) or Change Outer Nitrile every 15 mins Permeating->Glove_Upgrade Standard_Gloves Standard Double Nitrile Change every 60 mins Standard->Standard_Gloves Glove_Upgrade->Execution Standard_Gloves->Execution Disposal Disposal: Solid -> Haz Waste Liquid -> Halogenated Stream Execution->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier.

Step-by-Step Handling Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs here due to airborne dust.[3]

  • Preparation: Place a disposable absorbent mat (pig mat) inside the balance enclosure in the fume hood.[3]

  • Static Control: Use an ionizing gun on the weighing boat and the stock bottle before opening. Nitropyridines are prone to static cling.

  • Transfer: Do not use a spatula to "dig" into the bottle. Gently rotate and tap the bottle to dispense the solid. This reduces the kinetic energy that launches dust into the air.[2][3]

  • Solubilization: If possible, add the solvent to the weighing boat inside the hood to dissolve the solid before transferring it to the reaction vessel.[3] Handling a solution is safer than handling a dry powder.[2][3]

B. Reaction Setup
  • Thermal Control: Because of the nitro group, never heat this compound neat (without solvent).[3] Always ensure it is diluted before applying heat.[2][3]

  • Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption (hygroscopic potential) and reduce fire risk.[3]

C. Cleanup & Decontamination[1][8]
  • Solvent: Use Ethanol or Isopropanol for surface wiping.[2][3] Avoid Acetone if possible, as it increases skin permeation rates of dissolved residues.[3]

  • Wipe Disposal: All wipes must go immediately into a sealed solid waste bag inside the hood. Do not walk across the lab with contaminated wipes.[2][3]

Emergency Response: Spill Scenario

If >100mg of powder is spilled outside the hood:

  • Evacuate: Clear the immediate area (radius of 10ft).

  • Don PPE: Put on a P100 respirator and double gloves.[2][3]

  • Contain: Do not dry sweep.[2][3] Dry sweeping generates dust.[2][3]

  • Neutralize/Clean: Cover the spill with a wet paper towel (soaked in ethanol) to dampen the powder.[3] Scoop the wet slurry into a waste jar.

  • Verify: Wipe the area with a colorimetric indicator swab (if available for aromatic amines/nitro compounds) or assume the surface remains contaminated until triple-washed.[2][3]

Disposal & Waste Management

Waste StreamClassificationNotes
Solid Waste Hazardous / ToxicLabel clearly as "Halogenated Nitro-Pyridine."[1][2][3] Do not compact (press down) the waste bin.[3]
Liquid Waste Halogenated OrganicCrucial: Do not mix with acidic waste streams.[1][3] Nitropyridines can liberate toxic fumes if acidified strongly in the presence of other contaminants.[2][3]
Sharps/Glass Contaminated SharpsTriple rinse glass vials with solvent before disposal to remove shock-sensitive residues.[1][2][3]

References

  • Fisher Scientific. (2023).[3] Safety Data Sheet: 2-Chloro-3-methyl-5-nitropyridine (Analogous Hazard Profile). Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Pyridine and Nitroaromatic Handling.[2][3] Retrieved from [1]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation Data). Retrieved from [1][3]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (F-List and Characteristic).[2][3] Retrieved from [1]

(Note: Specific permeation data for 2-Bromo-6-nitropyridin-3-ol is not publicly indexed; protocols are derived from "Worst-Case" analogs: Halogenated Nitroaromatics).[1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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